2-Methoxyquinoxaline 4-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1-oxidoquinoxalin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-6-11(12)8-5-3-2-4-7(8)10-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODWRNFLLLIINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2[N+](=C1)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325903 | |
| Record name | 2-Methoxyquinoxaline 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18916-46-6 | |
| Record name | 2-Methoxyquinoxaline 4-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxyquinoxaline 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Methoxyquinoxaline 4-oxide" fundamental properties
An In-depth Technical Guide on the Core Properties of 2-Methoxyquinoxaline 4-oxide
Abstract
Quinoxaline N-oxides are a prominent class of nitrogen-containing heterocyclic compounds recognized for their extensive biological activities.[1] This technical guide focuses on a specific derivative, this compound, providing a comprehensive overview of its fundamental properties. The document details its physicochemical characteristics, synthesis protocols, and spectroscopic data. Furthermore, it delves into the biological significance and mechanisms of action characteristic of this compound class, including their roles as bioreductive prodrugs in antimicrobial and anticancer applications. Detailed experimental methodologies for synthesis and key biological assays are provided to support researchers, scientists, and drug development professionals.
Introduction
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a "privileged structure" in medicinal chemistry.[1][2] The oxidation of the nitrogen atoms in the pyrazine ring to form N-oxides significantly enhances the biological profile of these molecules.[1][3] Quinoxaline 1,4-dioxides (QdNOs) and their mono-N-oxide analogues have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiprotozoal, and antitubercular properties.[1][4]
The N-oxide functional groups are critical to their mechanism of action. These compounds often act as prodrugs, undergoing bioreduction in hypoxic (low oxygen) environments—characteristic of solid tumors and various bacterial infections—to generate reactive radical species.[1] These radicals can induce DNA damage, leading to cell death. This selective activation in hypoxic cells provides a targeted therapeutic approach. This guide consolidates the core technical information on this compound, offering a foundational resource for its study and application in drug discovery and development.
Physicochemical and Spectroscopic Properties
The fundamental chemical and physical properties of this compound are summarized below. While experimental data for some properties are limited, calculated values provide reliable estimates for research purposes.
Physicochemical Data
| Property | Value | Source/Note |
| IUPAC Name | This compound | - |
| CAS Number | 18916-46-6 | [5] |
| Molecular Formula | C₉H₈N₂O₂ | [5] |
| Molecular Weight | 176.17 g/mol | [5] |
| SMILES | COc1c--INVALID-LINK--c2ccccc2n1 | [5] |
| InChI Key | MODWRNFLLLIINR-UHFFFAOYSA-N | [5] |
| Octanol/Water Partition Coefficient (logP) | 0.877 | Crippen Calculated Property[5] |
| Water Solubility (log₁₀WS in mol/l) | -4.69 | Crippen Calculated Property[5] |
Spectroscopic Data
| Technique | Data (Expected/Inferred from Analogues) |
| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), Methoxy protons (-OCH₃, singlet, δ ~4.0 ppm). |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Methoxy carbon (-OCH₃, δ ~55 ppm), Carbonyl-like carbon adjacent to N-oxide. |
| IR (KBr, cm⁻¹) | Aromatic C-H stretch (~3050-3100), C=N and C=C ring stretch (~1500-1620), N-O stretch (~1250-1350), C-O-C stretch (~1020-1220).[6] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 176.[8][9] |
Synthesis and Characterization
The synthesis of quinoxaline N-oxides is well-established, with the Beirut reaction being a primary and versatile method.[2]
Synthesis of Quinoxaline N-Oxides via Beirut Reaction
The Beirut reaction involves the condensation of a benzofuroxan (benzofurazan N-oxide) with a compound containing an activated methylene group, such as a β-dicarbonyl compound, to form the quinoxaline 1,4-dioxide ring system.[2][6] A general protocol, adapted for the synthesis of related structures, is presented below.[6]
Experimental Protocol:
-
Preparation of Anion: To a solution of an appropriate β-dicarbonyl precursor (1.6 mmol) in anhydrous tetrahydrofuran (THF, 8 mL) at 0–5 °C, add sodium hydride (NaH, 60% dispersion in oil, 1.6 mmol) with stirring.
-
Reaction Incubation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.
-
Addition of Benzofuroxan: Cool the mixture back to 0–5 °C. Slowly add a solution of benzofuroxan (1.5 mmol) in anhydrous THF (3 mL).
-
Cyclization: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the resulting solid product. Dissolve the solid in water and adjust the pH to be acidic with a suitable acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous solution with chloroform or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by evaporation under reduced pressure to yield the crude product. The final product can be further purified by recrystallization or column chromatography.[6]
Biological Activity and Mechanism of Action
Quinoxaline N-oxides are renowned for their potent biological activities, primarily as antimicrobial and anticancer agents.[1][4] Their efficacy is intrinsically linked to their unique mechanism of action.
Bioreductive Activation and Cytotoxicity
The N-oxide groups are the key functional moiety for the biological activity of these compounds.[1] In the low-oxygen environment characteristic of solid tumors or anaerobic/microaerophilic bacteria, intracellular reductase enzymes reduce the N-oxide group. This one-electron reduction generates a highly reactive radical anion.[1] This radical species can directly, or through the generation of other reactive oxygen species (ROS), cause significant damage to cellular macromolecules, most notably DNA, leading to single- and double-strand breaks and subsequent cell death.[1]
Furthermore, some quinoxaline 1,4-dioxides have been shown to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a transcription factor that is stabilized under hypoxic conditions and promotes tumor angiogenesis and metastasis. Its inhibition represents another important pathway for the anticancer effects of this compound class.
Experimental Methodologies
Standardized assays are crucial for evaluating the biological efficacy of this compound. Detailed protocols for determining antimicrobial and cytotoxic activity are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard approach.[10][11]
Protocol:
-
Prepare Bacterial Inoculum: Culture bacteria (e.g., E. coli, S. aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth, MHB) at 37°C. Dilute the overnight culture to achieve a standardized concentration of approximately 5×10⁵ CFU/mL.[11]
-
Prepare Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using broth medium to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[12]
-
Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12][13]
-
Determine MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[11] Optionally, a viability indicator like resazurin can be added to aid in visualization.[14]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.[15][16]
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., MCF-7, HCT-116) into a 96-well plate at a predetermined optimal density (e.g., 5×10³ to 1×10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16][17]
-
Compound Treatment: Treat the cells with various concentrations of this compound. Perform serial dilutions in the culture medium. Include untreated cells as a control. Incubate for a specified period (e.g., 48 or 72 hours).[18]
-
MTT Addition: Remove the treatment medium and add 50 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours.[15] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.[15]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (150 µL/well), to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[16] Cell viability is proportional to the absorbance, and the IC₅₀ (half-maximal inhibitory concentration) can be calculated.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling quinoxaline derivatives and heterocyclic N-oxides should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][14]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Do not ingest. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[12]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for chemical waste.[16]
References
- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline, 2-methyl- [webbook.nist.gov]
- 9. 2-Methylquinoxaline-1,4-dioxide [webbook.nist.gov]
- 10. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 13. protocols.io [protocols.io]
- 14. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 15. A Quinoxaline Derivative as a Potent Chemotherapeutic Agent, Alone or in Combination with Benznidazole, against Trypanosoma cruzi | PLOS One [journals.plos.org]
- 16. 2.8. MTT assay for cell viability [bio-protocol.org]
- 17. journals.ekb.eg [journals.ekb.eg]
- 18. texaschildrens.org [texaschildrens.org]
2-Methoxyquinoxaline 4-oxide: A Technical Guide on the Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline N-oxides represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antitumor effects. While extensive research has focused on quinoxaline 1,4-di-N-oxides (QdNOs), the specific mechanisms of action for mono-N-oxide derivatives such as 2-Methoxyquinoxaline 4-oxide remain less defined. This technical guide synthesizes the current understanding of the mechanism of action of the broader class of quinoxaline N-oxides and extrapolates the putative mechanisms for this compound. The core of their activity is believed to lie in their bioreductive activation, particularly under hypoxic conditions, leading to the generation of reactive radical species that can induce cellular damage, primarily targeting DNA.
Introduction
Quinoxalines are bicyclic heterocyclic compounds formed from the fusion of a benzene and a pyrazine ring. The N-oxidation of the pyrazine nitrogen atoms to form quinoxaline N-oxides significantly enhances their biological activities.[1] These compounds have garnered considerable interest in medicinal chemistry due to their potential as therapeutic agents. The primary focus of research has been on quinoxaline 1,4-di-N-oxides (QdNOs), which are known to act as bioreductive prodrugs.[2] This guide will focus on the probable mechanism of action of this compound, a mono-N-oxide derivative, by drawing parallels with its better-studied di-N-oxide counterparts.
Putative Mechanism of Action: Bioreductive Activation
The central hypothesis for the mechanism of action of quinoxaline N-oxides is their ability to undergo enzymatic reduction, a process that is significantly enhanced in hypoxic environments, such as those found in solid tumors and certain bacterial infections.[3][4] This selective activation is a key feature that makes these compounds attractive as targeted therapies.
Single-Electron Reduction
The proposed activation pathway initiates with a single-electron reduction of the N-oxide moiety, catalyzed by various intracellular reductases. This reduction results in the formation of a radical anion. In the case of this compound, this process would occur at the N-4 oxide position.
Generation of Reactive Oxygen Species (ROS) and DNA Damage
The formed radical anion can then undergo a series of reactions, including protonation, to generate a neutral radical. This radical species, or subsequently formed reactive oxygen species (ROS) and hydroxyl radicals, are capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[5][6][7] This DNA damage is a primary contributor to the cytotoxic and antimicrobial effects of this class of compounds. The upregulation of DNA repair systems in response to treatment with quinoxaline 1,4-dioxides further supports the hypothesis of DNA damage as a key mechanism.[8]
The following diagram illustrates the proposed bioreductive activation pathway.
Caption: Proposed bioreductive activation of this compound.
Role of Hypoxia
The selective toxicity of quinoxaline N-oxides towards hypoxic cells is a critical aspect of their therapeutic potential.[3][4] In well-oxygenated (normoxic) cells, the initially formed radical anion can be rapidly re-oxidized back to the parent compound by molecular oxygen, creating a futile cycle and preventing the accumulation of toxic radicals. However, under hypoxic conditions, the lower oxygen tension allows for the accumulation of the radical species, leading to enhanced cytotoxicity.
This differential effect is quantified by the hypoxic cytotoxicity ratio (HCR), which is the ratio of the drug concentration required to produce the same level of cell death under aerobic versus hypoxic conditions.
The logical relationship governing the hypoxia-selectivity is depicted below.
Caption: Differential activity under normoxic and hypoxic conditions.
Influence of the 2-Methoxy Substituent
The electronic properties of substituents on the quinoxaline ring can significantly influence the biological activity. Structure-activity relationship (SAR) studies on quinoxaline 1,4-di-N-oxides have generally shown that electron-withdrawing groups enhance activity.[1][2] This is attributed to an increase in the reduction potential, making the compound more susceptible to bioreduction.
The methoxy group at the 2-position is an electron-donating group. Based on the established SAR for QdNOs, this would be predicted to decrease the reduction potential and potentially lower the biological activity compared to analogues with electron-withdrawing substituents. However, the precise impact of the methoxy group on the activity of a mono-N-oxide like this compound requires specific experimental validation.
Other Potential Mechanisms
While DNA damage via bioreductive activation is the most widely accepted mechanism, other cellular targets may also be involved.
Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)
Some quinoxaline 1,4-di-N-oxides have been shown to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] HIF-1 is a key transcription factor that plays a crucial role in the cellular response to hypoxia and is implicated in tumor progression and angiogenesis. By reducing HIF-1α levels, these compounds can disrupt the adaptive response of cancer cells to the hypoxic microenvironment. It is plausible that this compound could also exert its effects, at least in part, through this pathway.
Quantitative Data
Due to the limited research specifically on this compound, no quantitative data such as IC50 or MIC values are readily available in the reviewed literature. The table below is provided as a template for when such data becomes available.
| Compound | Cell Line / Organism | Assay Condition | IC50 / MIC (µM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
To investigate the mechanism of action of this compound, a series of established experimental protocols can be employed.
Comet Assay for DNA Damage
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Treatment: Treat the cells of interest with varying concentrations of this compound under both normoxic and hypoxic conditions for a defined period.
-
Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Hypoxic Cytotoxicity Assay
This assay determines the selective toxicity of a compound to cells under low oxygen conditions.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates.
-
Hypoxic and Normoxic Incubation: Place one set of plates in a hypoxic chamber (e.g., 0.1% O2) and another set in a standard normoxic incubator (21% O2).
-
Compound Treatment: After allowing the cells to equilibrate, add a serial dilution of this compound to both sets of plates.
-
Incubation: Incubate the plates for a specified duration (e.g., 24-72 hours).
-
Cell Viability Assessment: Determine cell viability using a standard assay such as MTT, SRB, or CellTiter-Glo.
-
Data Analysis: Calculate the IC50 values for both hypoxic and normoxic conditions and determine the Hypoxic Cytotoxicity Ratio (HCR = IC50 normoxia / IC50 hypoxia).
The following diagram outlines the workflow for determining the Hypoxic Cytotoxicity Ratio.
Caption: Experimental workflow for HCR determination.
Conclusion
The mechanism of action of this compound is likely to be consistent with that of other quinoxaline N-oxides, primarily involving bioreductive activation to generate DNA-damaging radical species. This activity is expected to be more pronounced under hypoxic conditions. The presence of an electron-donating methoxy group at the 2-position may modulate its reduction potential and overall efficacy. Further experimental studies are necessary to fully elucidate the specific cellular targets and signaling pathways affected by this compound and to quantify its biological activity. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents [mdpi.com]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-dioxides: hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quinoxaline 1,4-di-N-oxide derivative induces DNA oxidative damage not attenuated by vitamin C and E treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Quinoxaline 1,4-Dioxide Activates DNA Repair Systems in Mycobacterium smegmatis: A Transcriptomic Study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Insights into 2-Methoxyquinoxaline 4-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-Methoxyquinoxaline 4-oxide, alongside a plausible synthetic protocol. Due to the limited availability of direct experimental data for this specific isomer in reviewed literature, this guide leverages data from closely related analogs to provide a robust predictive analysis.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for structurally similar quinoxaline N-oxides and related heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~3.9 - 4.1 | Singlet | - | OCH₃ |
| ~7.5 - 7.8 | Multiplet | - | Aromatic CH |
| ~8.0 - 8.3 | Multiplet | - | Aromatic CH |
| ~8.5 - 8.7 | Doublet of Doublets | - | H-5 |
| ~9.0 - 9.2 | Singlet | - | H-3 |
Note: The chemical shifts are referenced to a standard solvent like CDCl₃. The N-oxide group is expected to cause a downfield shift of the adjacent protons, particularly H-3 and H-5.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~53 - 56 | OCH₃ |
| ~115 - 145 | Aromatic CH & Quaternary C |
| ~150 - 155 | C-2 |
| ~158 - 162 | C-8a |
Note: The carbons attached to the nitrogen and oxygen atoms (C-2 and C-8a) are expected to be significantly deshielded.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (OCH₃) |
| ~1620 - 1580 | Strong | C=N and C=C stretching vibrations |
| ~1350 - 1250 | Strong | N-O stretching vibration |
| ~1250 - 1000 | Strong | C-O-C stretching vibrations |
| ~850 - 750 | Strong | C-H out-of-plane bending |
Note: The N-O stretching band is a characteristic feature of N-oxides.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Relative Intensity | Assignment |
| [M]+ | High | Molecular Ion |
| [M-16]+ | Moderate | Loss of oxygen from the N-oxide |
| [M-CH₃]+ | Moderate | Loss of a methyl group |
| [M-OCH₃]+ | Moderate | Loss of a methoxy group |
| [M-CO]+ | Low | Loss of carbon monoxide |
Note: The fragmentation pattern of N-oxides often involves the characteristic loss of an oxygen atom ([M-16]).
Experimental Protocols
Synthesis of 2-Methoxyquinoxaline
A common method for synthesizing 2-alkoxyquinoxalines is through the nucleophilic substitution of a halogenated precursor, such as 2-chloroquinoxaline.
Materials:
-
2-Chloroquinoxaline
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Inert solvent (e.g., Dimethylformamide - DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-chloroquinoxaline in an inert solvent like DMF.
-
Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-methoxyquinoxaline.
N-oxidation to this compound
The selective oxidation of one of the nitrogen atoms in the quinoxaline ring can be achieved using a suitable oxidizing agent. The regioselectivity of the oxidation (to the 1- or 4-position) can be influenced by the substituent at the 2-position and the reaction conditions.
Materials:
-
2-Methoxyquinoxaline
-
m-Chloroperoxybenzoic acid (m-CPBA) or another suitable peroxy acid
-
Dichloromethane (DCM) or another suitable inert solvent
-
Sodium bicarbonate solution
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-methoxyquinoxaline in a suitable solvent like DCM.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA in DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to stir at a low temperature and monitor its progress by TLC.
-
Once the starting material is consumed, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess peroxy acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product may contain a mixture of the 1-oxide and 4-oxide isomers. Purify the desired this compound using column chromatography.
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
An In-depth Technical Guide to 2-Methoxyquinoxaline 4-oxide (CAS 18916-46-6)
Despite a comprehensive search of available scientific literature and chemical databases, detailed technical information specifically for 2-Methoxyquinoxaline 4-oxide (CAS 18916-46-6) is exceptionally scarce. This document summarizes the available data and provides a broader context based on related quinoxaline N-oxide compounds. It is important to note that the lack of specific experimental data, in-depth biological studies, and detailed spectroscopic analyses for this particular compound prevents the creation of a comprehensive technical guide as initially intended.
Chemical and Physical Properties
What little information is available for this compound is primarily computational. These properties provide a basic physicochemical profile of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | Cheméo[1] |
| Molecular Weight | 176.17 g/mol | Cheméo[1] |
| CAS Number | 18916-46-6 | Cheméo[1][2] |
| LogP (Octanol/Water Partition Coefficient) | 0.877 | Cheméo (Calculated)[1] |
| Water Solubility (logS) | -4.69 | Cheméo (Calculated)[1] |
| McGowan's Characteristic Volume (McVol) | 126.150 ml/mol | Cheméo (Calculated)[1] |
Synthesis and Characterization
No specific experimental protocols for the synthesis of this compound were found in the reviewed literature. However, general synthetic strategies for quinoxaline N-oxides can provide a theoretical framework for its preparation.
General Synthetic Approaches for Quinoxaline N-Oxides
The most common method for synthesizing quinoxaline 1,4-di-N-oxides is the Beirut reaction .[3][4][5] This reaction typically involves the condensation of a benzofuroxan with a β-dicarbonyl compound or an enamine.[3][6] To synthesize a mono-N-oxide like this compound, a potential strategy could involve the selective deoxygenation of a corresponding 1,4-di-N-oxide or a more controlled oxidation of the parent 2-methoxyquinoxaline.
Another approach could be the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position of a quinoxaline 4-oxide precursor with a methoxide source. The reactivity of the quinoxaline ring is enhanced by the N-oxide group, making it more susceptible to nucleophilic attack.[3][7][8][9]
Spectroscopic Characterization
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found. For context, general spectral characteristics of related quinoxaline derivatives are described below.
-
Infrared (IR) Spectroscopy: Quinoxaline derivatives typically show characteristic bands for C-H stretching of the aromatic ring in the region of 3100-3000 cm⁻¹.[10] The C=N stretching vibration is expected in the 1630-1600 cm⁻¹ region, and C-N stretching is typically observed around 1150-1130 cm⁻¹.[10] For N-oxide derivatives, the N-O stretching vibration is a key feature, often appearing in the 1350-1250 cm⁻¹ region.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectra of quinoxaline derivatives, the aromatic protons typically appear in the downfield region (δ 7.5-9.0 ppm). The chemical shifts are influenced by the substituents on the ring.
-
Mass Spectrometry: The mass spectra of quinoxaline N-oxides often show a characteristic loss of an oxygen atom ([M+H-16]⁺).[12]
Biological Activity and Mechanism of Action
There is no specific information available regarding the biological activity or mechanism of action of this compound. However, the broader class of quinoxaline 1,4-di-N-oxides is well-documented to possess a wide range of biological activities, including:
-
Antimicrobial Activity: Many quinoxaline 1,4-di-N-oxide derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[1][13][14]
-
Anticancer Activity: Several substituted quinoxaline 1,4-di-N-oxides have been investigated as potential anticancer agents. Their mechanism of action is often linked to their ability to act as bioreductive prodrugs, which are activated under hypoxic conditions (a common feature of solid tumors) to generate cytotoxic species.[7][13]
-
Antiprotozoal Activity: Quinoxaline derivatives have also shown promise as agents against various protozoan parasites.[1][13]
It is plausible that this compound, as a mono-N-oxide, may exhibit some of these biological properties, but this remains to be experimentally verified.
Experimental Protocols and Signaling Pathways
Due to the lack of published research on this compound, no experimental protocols or established signaling pathways can be provided. Research on related quinoxaline 1,4-di-N-oxides suggests that their anticancer effects can be mediated through the hypoxia-inducible factor-1α (HIF-1α) pathway. However, it is not known if this compound interacts with this or any other signaling pathway.
Conclusion
The available information on this compound (CAS 18916-46-6) is extremely limited and confined to computationally derived physicochemical properties. There is a significant gap in the scientific literature regarding its synthesis, spectroscopic characterization, biological activity, and mechanism of action. Future research is required to elucidate the properties and potential applications of this specific quinoxaline derivative. This document serves to highlight the current knowledge gap and provide a general context based on the broader family of quinoxaline N-oxides. Researchers and drug development professionals interested in this compound would need to undertake foundational research to establish its chemical and biological profile.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide [mdpi.com]
- 5. Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scialert.net [scialert.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Methoxyquinoxaline 4-oxide and the Broader Class of Quinoxaline N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of 2-Methoxyquinoxaline 4-oxide and explores the general synthesis and biological significance of the broader class of quinoxaline N-oxides. While specific experimental data for this compound is limited in publicly available literature, this document serves as a valuable resource by summarizing the well-established knowledge of this important class of heterocyclic compounds.
Core Compound Data: this compound
The fundamental molecular and chemical properties of this compound are summarized below. This data provides a foundational understanding of the compound for researchers.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 18916-46-6 | [1][2] |
| InChI Key | MODWRNFLLLIINR-UHFFFAOYSA-N | [1] |
| SMILES | COc1c--INVALID-LINK--c2ccccc2n1 | [1] |
The Chemistry and Synthesis of Quinoxaline N-Oxides
Quinoxaline N-oxides are a significant class of nitrogen-containing heterocyclic compounds, recognized for their diverse biological activities.[3][4][5] The introduction of an N-oxide functional group enhances the chemical reactivity and biological profile of the quinoxaline scaffold.
General Synthesis: The Beirut Reaction
A widely employed and efficient method for the synthesis of quinoxaline 1,4-di-N-oxides is the Beirut reaction.[3][6] This reaction typically involves the condensation of a benzofurazan N-oxide derivative with a compound containing an active methylene group, such as a β-diketone or β-keto ester.[3][6] The reaction proceeds via a nucleophilic attack of the enolate on the benzofurazan N-oxide, followed by cyclization and dehydration to yield the quinoxaline 1,4-di-N-oxide core.
Below is a generalized workflow for the synthesis of quinoxaline 1,4-di-N-oxides, illustrating the key steps of the Beirut reaction.
Biological Significance and Therapeutic Potential
-
Antibacterial Agents: Quinoxaline 1,4-dioxides have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][7][8] Some derivatives have also shown promise as antimycobacterial agents against Mycobacterium tuberculosis.[7][8]
-
Anticancer Agents: The N-oxide moieties can be bioreduced in hypoxic tumor environments, leading to the formation of cytotoxic species that can damage DNA and other cellular components. This selective activation makes them attractive candidates for cancer therapy.[4]
-
Antiprotozoal Agents: Various quinoxaline N-oxide derivatives have been investigated for their efficacy against parasitic protozoa, including those responsible for malaria, leishmaniasis, and trypanosomiasis.[4][7]
-
Antiviral and Antifungal Agents: Research has also indicated the potential of these compounds in combating viral and fungal infections.[5][8]
The biological activity of quinoxaline 1,4-dioxides is often attributed to the presence of the N-oxide groups, which can participate in bioreductive activation processes. The substitution pattern on the quinoxaline ring, such as the methoxy group in this compound, can significantly influence the compound's physicochemical properties and biological activity.[9]
Future Directions
Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound. Elucidation of its synthesis and biological profile could provide valuable insights for the development of novel therapeutic agents. The established synthetic routes and the known biological potential of the quinoxaline N-oxide scaffold provide a strong foundation for future investigations into this and related compounds.
References
- 1. Quinoxaline, 2-methoxy-, 4-oxide (CAS 18916-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Quinoxaline, 2-methoxy-, 4-oxide | 18916-46-6 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoxaline N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline N-oxides, a fascinating class of nitrogen-containing heterocyclic compounds, have carved a significant niche in medicinal chemistry and drug development. Characterized by a quinoxaline core with one or two N-oxide moieties, these compounds exhibit a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic properties.[1][2][3] Their unique mechanism of action, often involving bioreductive activation under hypoxic conditions to generate DNA-damaging radicals, makes them particularly compelling candidates for novel therapeutics, especially in oncology.[4][5] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of quinoxaline N-oxides, offering valuable insights for researchers in the field.
A Historical Timeline of Discovery and Development
The journey of quinoxaline N-oxides from initial observation to their status as a "privileged scaffold" in drug discovery has been marked by key discoveries spanning several decades.
-
1938-1943: The Dawn of Biological Activity: The investigation into the biological properties of quinoxaline 1,4-dioxides began with the discovery of the antibacterial activity of iodinin, a structurally related natural product, in 1938.[3] This was followed by a seminal 1943 report by H. McIlwain, which described the pronounced antibacterial properties of synthetic quinoxaline 1,4-dioxides, laying the groundwork for future research.[1][2]
-
1965: A Synthetic Breakthrough - The Beirut Reaction: For many years, the synthesis of quinoxaline 1,4-dioxides was primarily achieved through the direct oxidation of quinoxaline derivatives, a method often hampered by low yields.[6][7] A major advancement came in 1965 when M.J. Haddadin and C.H. Issidorides developed a more efficient method for their synthesis: the heterocyclization of benzofuroxans with enols or enamines, now famously known as the Beirut reaction.[6][7] This reaction remains a cornerstone in the synthesis of this class of compounds.
-
Late 1960s: Veterinary Applications: The potent antibacterial properties of quinoxaline N-oxides led to their development for veterinary applications. In 1967, Bayer synthesized Olaquindox [2-(N-2′-hydroxyethyl-carbamoyl)-3-methyl quinoxaline 1,4-di-N-oxide], and in 1968, Pfizer developed Carbadox [hydrazine carboxylic acid (2-quinoxalinyl-methylene) methyl ester 1,4-di-N-oxide].[1][2] Both were used as antibacterial growth promoters in animal feed.[1][8][9]
-
1970s-1980s: Unraveling the Mechanism of Action: Research during this period began to shed light on the mode of action of quinoxaline N-oxides. In 1978, Suter et al. discovered that these compounds inhibit DNA synthesis, particularly in anaerobic environments.[2] This observation was a critical step towards understanding their hypoxia-selective nature.
-
1990s-Present: Hypoxia-Selective Anticancer Agents: The discovery of their selective toxicity towards hypoxic cells, which are prevalent in solid tumors, sparked significant interest in their potential as anticancer agents.[5] This has led to the synthesis and evaluation of numerous derivatives with improved potency and selectivity, solidifying the status of the quinoxaline 1,4-di-N-oxide scaffold as a promising platform for the development of new therapeutics against a range of diseases.[6][10][11]
Synthetic Methodologies
The synthesis of quinoxaline N-oxides is dominated by two primary strategies: direct oxidation of the quinoxaline core and the Beirut reaction.
Direct Oxidation of Quinoxalines
The direct oxidation of a pre-formed quinoxaline ring system is a straightforward approach to obtaining the corresponding N-oxides. However, this method can suffer from low yields and lack of selectivity, often producing a mixture of mono- and di-N-oxides.[6]
A highly efficient method for the direct oxidation of quinoxalines to their N,N'-dioxides utilizes a complex of hypofluorous acid with acetonitrile (HOF·CH3CN).[12]
-
Preparation of the Oxidizing Agent: A mixture of 10% F2 in N2 is bubbled through a solution of acetonitrile and water at -10 °C until a saturated solution of HOF·CH3CN is obtained.
-
Oxidation Reaction: The quinoxaline derivative is dissolved in chloroform. The freshly prepared HOF·CH3CN solution is added dropwise to the quinoxaline solution at room temperature with vigorous stirring.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired quinoxaline N-oxide or N,N'-dioxide.
The Beirut Reaction
The Beirut reaction, developed in 1965, is the most significant and widely used method for the synthesis of quinoxaline 1,4-dioxides.[6][7] This reaction involves the condensation of a benzofuroxan (also known as benzofurazan oxide) with a compound containing an active methylene group, such as a β-diketone, β-ketoester, or enamine.[1][13]
The following is a general procedure for the synthesis of quinoxaline 1,4-di-N-oxide derivatives via the Beirut reaction.[11][13]
-
Reaction Setup: A solution of the appropriate benzofuroxan-N-oxide (1 equivalent) is prepared in a suitable solvent, such as dry chloroform or methanol, in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Addition of Reagents: The β-dicarbonyl compound (1.1 equivalents) is added to the solution. A base, such as triethylamine or gaseous ammonia, is then introduced as a catalyst.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then treated with water and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization or column chromatography to afford the pure quinoxaline 1,4-di-N-oxide.
Quantitative Data on Synthesis
The yields of quinoxaline N-oxide synthesis can vary significantly depending on the chosen method and the specific substrates used.
| Synthetic Method | Reactants | Product | Yield (%) | Reference |
| Direct Oxidation (HOF·CH3CN) | Quinoxaline | Quinoxaline N,N'-dioxide | 95 | [12] |
| Direct Oxidation (HOF·CH3CN) | 2-Methylquinoxaline | 2-Methylquinoxaline N,N'-dioxide | 93 | [12] |
| Beirut Reaction | Benzofuroxan N-oxide, Diethyl malonate | 2-Carboethoxy-3-hydroxyquinoxaline-di-N-oxide | 63.9 | [13] |
| Beirut Reaction | Benzofuroxan N-oxide, Diisopropyl malonate | 2-Carboisopropoxy-3-hydroxyquinoxaline-di-N-oxide | 83.2 | [13] |
| Beirut Reaction | Benzofuroxan N-oxide, Ditertbutyl malonate | 2-Carbo-tert-butoxy-3-hydroxyquinoxaline-di-N-oxide | 72.5 | [13] |
| Beirut Reaction (Microwave) | 4-Nitrobenzofuroxan, Ethyl benzoylacetate | Ethyl 2-benzoyl-7-nitroquinoxaline-3-carboxylate 1,4-dioxide | 92 | [11] |
Mechanism of Action: Hypoxia-Selective DNA Damage
A key feature that makes quinoxaline N-oxides attractive as therapeutic agents is their ability to be selectively activated in hypoxic environments, which are characteristic of solid tumors and certain bacterial infections.[2][5]
The proposed mechanism involves the bioreduction of the N-oxide groups by intracellular reductases, such as cytochrome P450 reductase.[2] This one-electron reduction generates a radical anion intermediate. Under normoxic (oxygen-rich) conditions, this radical anion is rapidly re-oxidized back to the parent compound with the concomitant formation of a superoxide radical. However, under hypoxic (low-oxygen) conditions, the lifetime of the radical anion is prolonged, allowing it to undergo further transformations.[2][4]
This can involve protonation to form a neutral radical, which can then abstract hydrogen atoms from the DNA backbone, leading to strand breaks.[2] Alternatively, the radical intermediate can fragment to produce highly reactive hydroxyl radicals (•OH), which are potent DNA-damaging agents.[2] The resulting DNA damage triggers cellular responses, including the activation of DNA repair pathways such as the SOS response in bacteria and homologous recombination in mammalian cells.[2][14] If the damage is too extensive, it leads to cell death.
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Synthetic Pathways
Caption: Overview of the two primary synthetic routes to quinoxaline N-oxides.
Mechanism of the Beirut Reaction
Caption: Stepwise mechanism of the Beirut reaction for quinoxaline-1,4-di-N-oxide synthesis.
Hypoxia-Selective Activation and DNA Damage
Caption: Differential fate of quinoxaline N-oxides under normoxic versus hypoxic conditions.
Conclusion
The discovery and development of quinoxaline N-oxides represent a compelling chapter in the history of medicinal chemistry. From their early recognition as potent antibacterial agents to their current status as promising hypoxia-selective anticancer drug candidates, these compounds have continually demonstrated their therapeutic potential. A thorough understanding of their history, synthetic methodologies, and mechanism of action is crucial for the rational design and development of new and more effective quinoxaline N-oxide-based therapeutics. The information and protocols provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of olaquindox, carbadox and cyadox in animal feeds by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thepigsite.com [thepigsite.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyquinoxaline 4-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Methoxyquinoxaline 4-oxide. Due to the limited experimental data for this specific compound in publicly accessible literature, this guide combines calculated physicochemical properties with established, generalized experimental protocols applicable to quinoxaline N-oxide derivatives. This approach offers a robust framework for researchers to assess and determine the key parameters essential for drug development and scientific investigation.
Physicochemical Properties of this compound
While specific experimental data for this compound is scarce, computational models provide valuable estimates for its fundamental properties. These calculated values serve as a preliminary guide for experimental design.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₉H₈N₂O₂ | - | - |
| Molecular Weight | 176.17 | g/mol | - |
| log10 of Water Solubility (logS) | -4.69 | mol/L | Calculated |
| Octanol/Water Partition Coefficient (logP) | 0.877 | - | Calculated |
Note: The water solubility is a calculated value and should be experimentally verified.
Solubility Profile
The calculated logS value suggests that this compound is poorly soluble in water. The positive logP value indicates a preference for lipophilic environments over aqueous ones. For drug development purposes, understanding its solubility in various pharmaceutically relevant solvents is crucial.
General Experimental Protocol for Solubility Determination
This protocol outlines a general method for determining the thermodynamic solubility of a compound like this compound in various solvents.
Objective: To determine the saturation concentration of this compound in different solvents at a constant temperature.
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), propylene glycol)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical technique.
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a calibration curve for quantification.
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method or another suitable technique to determine the concentration of the dissolved compound.
-
Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.
Stability Profile
The stability of a compound is a critical factor in its development as a therapeutic agent. Quinoxaline N-oxides are known to be sensitive to certain conditions, particularly light. Therefore, a comprehensive stability assessment under various stress conditions is essential.
General Considerations for Stability of Quinoxaline N-Oxides
-
pH Stability: Quinoxaline di-N-oxide derivatives are generally more stable in neutral solutions compared to acidic or alkaline conditions.
-
Photostability: Many quinoxaline N-oxides are known to be photochemically unstable and can degrade upon exposure to light. Solutions should be protected from light and used promptly after preparation.
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods, as outlined in the International Council for Harmonisation (ICH) guidelines (Q1A and Q1B).
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Procedure:
-
Prepare solutions of the compound in buffered media at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Store the solutions at a controlled temperature (e.g., 40 °C or 60 °C) and protect them from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
-
Analyze the aliquots using a stability-indicating HPLC method to quantify the remaining amount of the parent compound and to detect the formation of any degradation products.
Objective: To assess the susceptibility of the compound to oxidation.
Procedure:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Monitor the degradation of the compound over time using HPLC.
Objective: To evaluate the stability of the compound in solid form and in solution when exposed to elevated temperatures.
Procedure:
-
Solid State: Store a known quantity of the solid compound in a controlled temperature oven (e.g., 60 °C, 80 °C).
-
Solution State: Prepare a solution of the compound and store it at an elevated temperature.
-
At various time points, analyze the samples to determine the extent of degradation.
Objective: To determine the light sensitivity of the compound, following ICH Q1B guidelines.
Procedure:
-
Expose samples of the compound (both in solid state and in solution) to a light source that provides a combination of UV and visible light with a specified intensity and duration (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, store control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples to quantify any degradation.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the assessment of solubility and stability of a research compound like this compound.
Caption: Workflow for assessing the solubility and stability of a chemical compound.
The Core Biological Activities of Quinoxaline 1,4-Dioxides: A Technical Guide for Drug Development Professionals
Abstract
Quinoxaline 1,4-dioxides (QdNOs) represent a versatile class of heterocyclic N-oxides with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery.[1][2] This technical guide provides an in-depth analysis of the multifaceted biological activities of QdNOs, with a primary focus on their roles as antibacterial, anticancer, and antiparasitic agents. A key characteristic of many QdNOs is their bioreductive activation, particularly under hypoxic conditions, which renders them selectively toxic to anaerobic bacteria and hypoxic tumor cells.[3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support researchers, scientists, and drug development professionals in this field.
Introduction
Quinoxaline 1,4-dioxides are aromatic heterocyclic compounds characterized by a quinoxaline core with two N-oxide functional groups.[5] This structural feature is crucial for their biological activity, as the N-oxide groups can be enzymatically reduced, especially in low-oxygen environments, to generate reactive oxygen species (ROS) and other radical species that induce cellular damage.[1][4] This mechanism of action forms the basis for their potent antimicrobial and anticancer properties.[2][3] Derivatives of this class have found clinical applications as antibacterial drugs and are also utilized in agriculture.[1][2] The growing body of research highlights their potential for developing novel therapeutics against challenging diseases, including drug-resistant bacterial infections, solid tumors, and various parasitic diseases.[1][2]
Antibacterial Activity
Quinoxaline 1,4-dioxides have demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic species.[4][6] The antibacterial effect is largely attributed to the bioreduction of the N-oxide groups by bacterial reductases, leading to the production of ROS, which in turn causes DNA damage and inhibition of DNA and RNA synthesis.[1][4]
Quantitative Antibacterial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinoxaline 1,4-dioxide derivatives against various bacterial and fungal strains.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2,7-dichloro-3-methyl quinoxaline 1,4-dioxide | Candida krusei | 0.4 | [7] |
| 2-chloro-7-ethoxy-6-fluoro-3-methylquinoxaline 1,4-dioxide | Candida krusei | 1.9 | [7] |
| 2-phenylsulfonyl-substituted quinoxaline 1,4-dioxide (82a,b) | Enterococcus faecalis, Enterococcus faecium | 0.4 - 1.9 | [8] |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e) | Streptococcus pneumoniae | 0.12 | [6] |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e) | Aspergillus fumigatus | 0.24 | [6] |
| Iron Complex [Fe(L4)(3)] (L4: R1 = H, R2 = CF3) | Mycobacterium tuberculosis H37Rv | 0.78 | [7] |
| Quinoxaline-2-carboxamide derivative (85) | Mycobacterium tuberculosis | 0.14 | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for determining the MIC of quinoxaline 1,4-dioxide compounds against bacterial strains.
Materials:
-
Quinoxaline 1,4-dioxide compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Compound Preparation: Prepare a stock solution of the quinoxaline 1,4-dioxide compound in DMSO. A series of twofold dilutions are then prepared in CAMHB to achieve the desired concentration range.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Microplate Inoculation: Add 50 µL of the appropriate compound dilution to each well of the 96-well plate. Subsequently, add 50 µL of the prepared bacterial inoculum to each well. Include positive controls (inoculum without compound) and negative controls (broth without inoculum).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours. For anaerobic bacteria, incubation should be carried out in an anaerobic chamber.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring absorbance with a microplate reader.
Anticancer Activity
A significant area of research for quinoxaline 1,4-dioxides is their potential as anticancer agents, particularly for solid tumors.[3] Many solid tumors contain regions of low oxygen, or hypoxia, which makes them resistant to conventional radiation and chemotherapy.[3][9] QdNOs are bioreductively activated under these hypoxic conditions, leading to selective killing of cancer cells in this resistant environment.[3][9]
Mechanism of Action in Hypoxic Tumor Cells
The anticancer activity of many quinoxaline 1,4-dioxides is intrinsically linked to the hypoxic tumor microenvironment. Under hypoxic conditions, cellular reductases, such as cytochrome P450 reductase, reduce the N-oxide groups of the QdNOs. This one-electron reduction generates a radical anion, which can then lead to the formation of cytotoxic reactive oxygen species (ROS) that cause DNA damage and induce apoptosis. Furthermore, some QdNOs have been shown to inhibit the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, a key regulator of tumor cell adaptation to hypoxia, angiogenesis, and metastasis.[10][11]
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected quinoxaline 1,4-dioxide derivatives against various cancer cell lines.
| Compound | Cell Line | Condition | IC50 (µM) | Reference |
| 2-benzoyl-3-phenyl-6,7-dichloro-derivative (DCBPQ) | T-84 (colon cancer) | Oxic | >100 | [3] |
| 2-benzoyl-3-phenyl-6,7-dichloro-derivative (DCBPQ) | T-84 (colon cancer) | Hypoxic | 1 | [3] |
| 2-benzoyl-3-phenyl derivative (BPQ) | T-84 (colon cancer) | Oxic | 40 | [3] |
| 2-benzoyl-3-phenyl derivative (BPQ) | T-84 (colon cancer) | Hypoxic | 20 | [3] |
| 2-acyl-3-methyl-derivative (AMQ) | T-84 (colon cancer) | Oxic | >120 | [3] |
| 2-acyl-3-methyl-derivative (AMQ) | T-84 (colon cancer) | Hypoxic | 30 | [3] |
| Compound 9c | HepG2 (liver cancer) | Not specified | 1.9 µg/mL | [12] |
| Compound 8a | HepG2 (liver cancer) | Not specified | 2.9 µg/mL | [12] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell line (e.g., T-84, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline 1,4-dioxide compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: The following day, treat the cells with various concentrations of the quinoxaline 1,4-dioxide compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24-72 hours. For hypoxic studies, place the plates in a hypoxic chamber with a controlled gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antiparasitic Activity
Quinoxaline 1,4-dioxides have also emerged as a promising class of compounds for the treatment of various parasitic infections, including malaria, leishmaniasis, and trypanosomiasis.[2][7][13] Their mechanism of action against parasites is also believed to involve reductive activation and the generation of oxidative stress.[7]
Quantitative Antiparasitic Data
The following table provides a summary of the antiparasitic activity of several quinoxaline 1,4-dioxide derivatives.
| Compound | Target Parasite | IC50 | Reference |
| 2,6-dimethyl-3-f-quinoxaline 1,4-dioxide | Leishmania peruviana | 8.9 µM | [7] |
| Piperazine linked QdNO | Leishmania infantum | 5.7 µM | [7] |
| 2-carbonitrile derivative 89a | Plasmodium falciparum (chloroquine-resistant) | 5-6 µM | [1] |
| 2-carbonitrile derivative 89b | Plasmodium falciparum (chloroquine-resistant) | 5-6 µM | [1] |
| Compound T-069 | Giardia lamblia | 0.0014 µM | [5] |
Experimental Protocol: In Vitro Antimalarial Assay
This protocol describes a typical in vitro assay to evaluate the activity of quinoxaline 1,4-dioxide compounds against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
Chloroquine-sensitive and -resistant strains of P. falciparum
-
Human O+ erythrocytes
-
RPMI-1640 medium supplemented with human serum, hypoxanthine, and gentamicin
-
Quinoxaline 1,4-dioxide compounds
-
SYBR Green I dye
-
96-well microtiter plates
-
CO₂/O₂ incubator
Procedure:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes in a complete medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Compound Preparation and Plating: Prepare serial dilutions of the test compounds in the complete medium and add them to the wells of a 96-well plate.
-
Infection and Incubation: Add the parasite culture (at approximately 1% parasitemia and 2% hematocrit) to the wells containing the compounds. Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding SYBR Green I lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Conclusion
Quinoxaline 1,4-dioxides continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities against bacteria, cancer cells, and parasites, often mediated by a unique bioreductive mechanism of action, make them a compelling scaffold for further drug development efforts. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore and advance the therapeutic applications of this promising class of molecules. Further investigations into structure-activity relationships, mechanisms of resistance, and in vivo efficacy are warranted to fully realize the clinical potential of quinoxaline 1,4-dioxides.
References
- 1. Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
In-depth Technical Guide: 2-Methoxyquinoxaline 4-oxide and the Broader Landscape of Quinoxaline N-Oxides in Research
Disclaimer: Information specifically pertaining to "2-Methoxyquinoxaline 4-oxide" is exceptionally limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the broader class of quinoxaline N-oxides, offering insights into their synthesis, biological activities, and potential research applications. The methodologies and data presented are for the general class of compounds and should be adapted and validated for the specific case of this compound.
Introduction
Quinoxaline derivatives, a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring, have garnered significant attention in medicinal chemistry and drug development. The introduction of an N-oxide functionality to the quinoxaline scaffold can dramatically modulate the compound's physicochemical properties and biological activity. Quinoxaline N-oxides are recognized for a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the potential research applications of quinoxaline N-oxides, with a conceptual focus on this compound.
Synthesis of Quinoxaline N-Oxides
The primary and most versatile method for the synthesis of quinoxaline 1,4-di-N-oxides is the Beirut Reaction . This reaction involves the condensation of a benzofuroxan (also known as benzofurazan N-oxide) with a β-dicarbonyl compound or other active methylene compounds. The reaction can be catalyzed by bases such as triethylamine or sodium hydride.
While a specific protocol for this compound is not available, a general synthetic approach can be extrapolated. The synthesis would likely involve the reaction of a methoxy-substituted benzofuroxan with an appropriate active methylene compound. The mono-N-oxide could potentially be obtained through selective reduction of the corresponding di-N-oxide or by direct oxidation of the parent quinoxaline.
General Experimental Protocol for Beirut Reaction:
-
To a stirred solution of an appropriate active methylene compound (e.g., a β-ketoester or malonate derivative) in a suitable solvent (e.g., tetrahydrofuran or ethanol), a base (e.g., sodium hydride or triethylamine) is added portion-wise at 0-5 °C.
-
The reaction mixture is stirred at room temperature for a specified period to allow for the formation of the enolate.
-
A solution of the corresponding benzofuroxan in the same solvent is then added dropwise to the reaction mixture at 0-5 °C.
-
The reaction is allowed to proceed at room temperature for several hours to days, with the progress monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired quinoxaline N-oxide.
Visualization of General Synthesis:
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of 2-Methoxyquinoxaline 4-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of 2-Methoxyquinoxaline 4-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in published literature, the following protocols are based on established and reliable methods for the synthesis and purification of analogous quinoxaline N-oxide derivatives.
Introduction
Quinoxaline N-oxides are an important class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The introduction of a methoxy group at the 2-position and an N-oxide at the 4-position can significantly influence the molecule's electronic properties, solubility, and biological profile. This document outlines a robust procedure for the preparation and purification of this compound, providing researchers with a foundational method for accessing this and similar compounds for further investigation.
Data Presentation
Table 1: Reagents for Synthesis
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| 2-Chloroquinoxaline 4-oxide | C₈H₅ClN₂O | 180.59 | Starting Material |
| Sodium Methoxide | CH₃ONa | 54.02 | Nucleophile |
| Methanol (anhydrous) | CH₃OH | 32.04 | Solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Quenching Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Table 2: Expected Characterization Data (Based on Analogs)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (4H, multiplet, ~7.5-8.5 ppm), Methoxy protons (3H, singlet, ~4.1 ppm), Proton at C3 (1H, singlet, ~8.6 ppm) |
| ¹³C NMR | Aromatic carbons (~120-145 ppm), Methoxy carbon (~55 ppm), C2 and C3 carbons (~140-160 ppm) |
| Mass Spec. | Expected [M+H]⁺ at m/z = 177.06 |
Experimental Protocols
Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution reaction of 2-chloroquinoxaline 4-oxide with sodium methoxide.
Materials:
-
2-Chloroquinoxaline 4-oxide
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-chloroquinoxaline 4-oxide (1.0 eq) in anhydrous methanol.
-
To this solution, add sodium methoxide (1.1 - 1.5 eq) portion-wise at room temperature. The addition can be done with solid sodium methoxide or a commercially available solution in methanol.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Dichloromethane:Methanol 95:5).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product can be purified by either recrystallization or column chromatography.
Method 1: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent. Suitable solvents to try include ethanol, methanol, or a mixture of dichloromethane and hexane.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Column Chromatography
-
Prepare a silica gel column using a suitable slurry solvent (e.g., hexane or dichloromethane).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A common starting point for N-oxides is a gradient of methanol in dichloromethane (e.g., 0-10% methanol).
-
Collect the fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Application Notes and Protocols for 2-Methoxyquinoxaline 4-oxide and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and biological evaluation of quinoxaline 1,4-dioxides, a class of heterocyclic compounds known for their diverse pharmacological activities. While specific experimental data for "2-Methoxyquinoxaline 4-oxide" is limited in publicly available literature, this document outlines general protocols for the synthesis, and representative assays for antibacterial and anticancer activities, which are readily adaptable for the evaluation of this and other quinoxaline derivatives.
Chemical Synthesis
Quinoxaline 1,4-dioxides are primarily synthesized through the Beirut reaction, which involves the condensation of a benzofurazan N-oxide derivative with a β-dicarbonyl compound.[1] This method is highly versatile and allows for the introduction of various substituents on the quinoxaline ring.
General Synthesis Protocol: Beirut Reaction[1]
This protocol describes a general method for the synthesis of quinoxaline 1,4-dioxide derivatives.
Materials:
-
Benzofurazan N-oxide derivative
-
β-Dicarbonyl compound (e.g., dialkyl malonate, β-ketoester)
-
Base (e.g., triethylamine, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol)
-
Chloroform
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Dissolve the β-dicarbonyl compound in the anhydrous solvent in a round-bottom flask.
-
Add the base to the solution and stir at room temperature.
-
Slowly add a solution of the benzofurazan N-oxide derivative in the anhydrous solvent to the mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the resulting solid product.
-
Dissolve the solid in water and acidify the solution.
-
Extract the product with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualization of Synthesis Workflow:
Caption: General workflow for the synthesis of quinoxaline 1,4-dioxides via the Beirut reaction.
Biological Applications and Protocols
Quinoxaline 1,4-dioxides exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.[2][3] Key application areas include their use as antibacterial and anticancer agents. The N-oxide groups are often crucial for their biological effects and are thought to be involved in bioreductive activation, particularly in the hypoxic environments of solid tumors.[4][5]
Antibacterial Activity
Quinoxaline 1,4-dioxides have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[6][7] A standard method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC).
This protocol outlines the determination of the MIC of a test compound against a bacterial strain.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with solvent)
-
Incubator (37°C)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (wells with bacteria and a known antibiotic) and a negative control (wells with broth and the solvent used to dissolve the test compound). Also, include a well with only broth and bacteria as a growth control.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Anticancer Activity
Many quinoxaline 1,4-dioxide derivatives have shown selective cytotoxicity towards cancer cells, particularly under hypoxic conditions.[5][8] The MTT assay is a common colorimetric method to assess the in vitro cytotoxic effects of a compound on cancer cell lines.
This protocol describes the evaluation of the cytotoxic activity of a test compound against a cancer cell line.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours. Include a vehicle control (cells treated with DMSO at the same concentration as the highest compound concentration).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization of Experimental Workflow:
Caption: Step-by-step workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Data Presentation
The following tables summarize the biological activities of various quinoxaline 1,4-dioxide derivatives as reported in the literature. This data provides a comparative context for the potential activity of "this compound".
Table 1: Antibacterial Activity of Quinoxaline 1,4-Dioxide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | M. tuberculosis | 1.25 | [9] |
| Quinoxaline 1,4-dioxide derivative 4c | M. tuberculosis | 4.28 µM | [10] |
| Quinoxaline 1,4-dioxide derivative 4h | M. tuberculosis | 4.95 µM | [10] |
Table 2: Anticancer Activity of Quinoxaline 1,4-Dioxide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCBPQ) | T-84 (colon cancer) | Potent cytotoxin | [8] |
| 2-benzoyl-3-phenylquinoxaline 1,4-dioxide (BPQ) | T-84 (colon cancer) | Less cytotoxic than DCBPQ | [8] |
| Quinoxaline derivative 4b | A549 (lung cancer) | 11.98 | [11][12] |
| Quinoxaline derivative 4m | A549 (lung cancer) | 9.32 | [11][12] |
Signaling Pathways
The anticancer activity of quinoxaline 1,4-dioxides, particularly their selective toxicity under hypoxic conditions, is linked to their ability to be bioreduced. This process can lead to the generation of reactive oxygen species (ROS) and DNA damage, ultimately inducing apoptosis. One key pathway involved is the hypoxia-inducible factor-1α (HIF-1α) pathway. Some quinoxaline 1,4-dioxides have been shown to inhibit the expression of HIF-1α.
Visualization of a Potential Mechanism of Action:
Caption: Proposed mechanism of anticancer action for quinoxaline 1,4-dioxides under hypoxic conditions.
References
- 1. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli | PLOS One [journals.plos.org]
- 2. A Quinoxaline Derivative as a Potent Chemotherapeutic Agent, Alone or in Combination with Benznidazole, against Trypanosoma cruzi | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 2-Methoxyquinoxaline 4-oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-methoxyquinoxaline 4-oxide, a versatile intermediate in the synthesis of functionalized quinoxaline derivatives. The presence of the N-oxide moiety and the methoxy group at the 2-position makes this compound particularly susceptible to a variety of transformations, rendering it a valuable precursor in medicinal chemistry and materials science.
Overview of Reactivity
This compound serves as a key building block for the introduction of diverse functionalities onto the quinoxaline scaffold. The electron-withdrawing nature of the N-oxide group activates the pyrazine ring, making the C2 and C3 positions susceptible to nucleophilic attack. The methoxy group at the C2 position can act as a competent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the synthesis of a wide array of 2-substituted quinoxaline 4-oxides, which are important precursors for biologically active molecules.
Key Synthetic Applications
The primary applications of this compound in organic synthesis include:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the 2-methoxy group by various nucleophiles to introduce amino, alkoxy, and thioalkoxy functionalities.
-
Palladium-Catalyzed Cross-Coupling Reactions: Formation of carbon-carbon and carbon-nitrogen bonds at the 2-position.
-
Cyanation Reactions: Introduction of a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.
The following sections provide detailed protocols and representative data for these key transformations.
Data Presentation
The following tables summarize representative quantitative data for the key reactions of this compound. Please note that these are representative examples, and actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Entry | Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 2-(Phenylamino)quinoxaline 4-oxide | DMF | 100 | 12 | 85 |
| 2 | Benzylamine | 2-(Benzylamino)quinoxaline 4-oxide | DMSO | 120 | 8 | 78 |
| 3 | Sodium methoxide | 2,4-Dimethoxyquinoxaline | Methanol | 65 | 24 | 60 |
| 4 | Sodium thiophenoxide | 2-(Phenylthio)quinoxaline 4-oxide | DMF | 80 | 6 | 92 |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 18 | 75 |
| 2 | 4-Methylaniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 68 |
| 3 | Pyrrolidine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 16 | 82 |
Table 3: Cyanation Reactions
| Entry | Cyanating Agent | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | TMSCN | TBAF | THF | 60 | 12 | 70 |
| 2 | KCN | Dimethylcarbamoyl chloride | Acetonitrile | 120 | 4 | 65 |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of 2-(phenylamino)quinoxaline 4-oxide.
Materials:
-
This compound (1 mmol, 176.2 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Potassium carbonate (2 mmol, 276.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound in DMF, add aniline and potassium carbonate.
-
Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
General Procedure for Palladium-Catalyzed Suzuki Coupling
This protocol describes the synthesis of 2-phenylquinoxaline 4-oxide.
Materials:
-
This compound (1 mmol, 176.2 mg)
-
Phenylboronic acid (1.5 mmol, 182.9 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg)
-
Potassium carbonate (2 mmol, 276.4 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
General Procedure for Cyanation
This protocol describes the synthesis of 2-cyanoquinoxaline 4-oxide.
Materials:
-
This compound (1 mmol, 176.2 mg)
-
Trimethylsilyl cyanide (TMSCN) (1.5 mmol, 148.8 mg, 199 µL)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Add TMSCN to the solution.
-
Add the TBAF solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: Simplified Catalytic Cycle for Suzuki Coupling.
Caption: General Experimental Workflow for Synthesis.
Application Notes and Protocols: 2-Methoxyquinoxaline 4-oxide as a Potential Antibacterial Agent
Introduction
Quinoxaline derivatives, particularly their N-oxide forms, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The quinoxaline 1,4-di-N-oxide scaffold is considered a privileged structure in the development of new therapeutic agents.[3][4] These compounds are known to act as bioreductive agents, and their biological activity is often enhanced under hypoxic conditions.[5] The mechanism of antibacterial action for quinoxaline N-oxides is generally attributed to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to bacterial DNA and other cellular components.[1][5]
This document provides an overview of the potential application of 2-Methoxyquinoxaline 4-oxide as an antibacterial agent, based on the characteristics of the quinoxaline N-oxide family. It includes a summary of reported antibacterial activity for related compounds, detailed experimental protocols for assessing antibacterial efficacy, and a proposed mechanism of action.
Data Presentation: Antibacterial Activity of Related Quinoxaline N-Oxide Derivatives
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various quinoxaline derivatives against different bacterial strains as reported in the literature. This data is provided to give an indication of the potential efficacy of this class of compounds.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 8 | [6] |
| 3-Amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Streptococcus pneumoniae | 0.12 | [7] |
| Amine-substituted Quinoxaline Derivatives | Staphylococcus aureus | 4 - 32 | [8] |
| Amine-substituted Quinoxaline Derivatives | Bacillus subtilis | 8 - 64 | [8] |
| Amine-substituted Quinoxaline Derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 - 32 | [8] |
| Amine-substituted Quinoxaline Derivatives | Escherichia coli | 4 - 32 | [8] |
| Esters of quinoxaline 1,4-di-N-oxide | Nocardia brasiliensis | < 1 | [9][10] |
Proposed Mechanism of Action
The antibacterial activity of quinoxaline N-oxides is believed to be initiated by the bioreductive activation of the N-oxide group, a process that is more efficient under the anaerobic or microaerophilic conditions often found at infection sites. This reduction leads to the formation of radical intermediates that can then generate reactive oxygen species (ROS). The subsequent cascade of events includes oxidative stress, DNA damage, and inhibition of essential cellular processes, ultimately leading to bacterial cell death.[1][5]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antibacterial potential of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
-
Reactive Oxygen Species (ROS) Production Assay
This protocol uses a fluorescent probe to detect the intracellular generation of ROS in bacteria upon treatment with the test compound.
Materials:
-
This compound
-
Bacterial culture
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Culture Preparation:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a desired density.
-
-
Loading with DCFH-DA:
-
Add DCFH-DA to the bacterial suspension to a final concentration of 10 µM.
-
Incubate in the dark at 37°C for 30 minutes to allow the probe to enter the cells.
-
-
Compound Treatment:
-
Wash the cells to remove excess DCFH-DA and resuspend in fresh PBS.
-
Add this compound at various concentrations (e.g., 1x MIC, 2x MIC).
-
Include a positive control (e.g., hydrogen peroxide) and a negative control (untreated cells).
-
-
Fluorescence Measurement:
-
Incubate the samples at 37°C.
-
Measure the fluorescence intensity at appropriate time points using a fluorometer (excitation ~485 nm, emission ~525 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates ROS production.
-
Logical Relationships in Antibacterial Drug Discovery
The development of a new antibacterial agent from a lead compound like this compound follows a logical progression of experimental validation.
Conclusion
While specific data for this compound is currently limited, the broader class of quinoxaline N-oxides demonstrates significant potential as antibacterial agents. The provided protocols and background information offer a solid foundation for researchers to initiate an investigation into the antibacterial properties of this specific compound. Further studies are warranted to determine its efficacy, spectrum of activity, and mechanism of action to fully evaluate its therapeutic potential.
References
- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quinoxaline 1,4-di- N-oxide Derivatives as New Antinocardial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxyquinoxaline 4-oxide: Application Notes and Protocols for Antimicrobial Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an N-oxide moiety to the quinoxaline scaffold has been shown to significantly influence its biological profile, often enhancing its antimicrobial potency. This document provides detailed application notes and protocols relevant to the assessment of the antimicrobial activity of 2-Methoxyquinoxaline 4-oxide , a specific derivative within this promising class of compounds.
While extensive research has been conducted on various quinoxaline 1,4-dioxides and other substituted analogs, specific quantitative antimicrobial data for this compound is not widely available in publicly accessible literature. The protocols and data presentation formats provided herein are based on established methodologies for evaluating the antimicrobial efficacy of quinoxaline derivatives and can be readily adapted for the specific investigation of this compound.
Data Presentation
To facilitate clear and comparative analysis of antimicrobial activity, all quantitative data should be summarized in a structured tabular format. The following table provides a template for presenting Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 1: Antimicrobial Activity of this compound (Template)
| Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) | Positive Control | Control MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Positive | Data | Vancomycin | Data | [Citation] |
| Bacillus subtilis | ATCC 6633 | Positive | Data | Penicillin G | Data | [Citation] |
| Escherichia coli | ATCC 25922 | Negative | Data | Ciprofloxacin | Data | [Citation] |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | Data | Gentamicin | Data | [Citation] |
| Candida albicans | ATCC 90028 | N/A (Fungus) | Data | Fluconazole | Data | [Citation] |
| Aspergillus niger | ATCC 16404 | N/A (Fungus) | Data | Amphotericin B | Data | [Citation] |
Note: "Data" and "[Citation]" are placeholders to be populated with experimental results and corresponding literature citations upon successful identification in future research.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard and widely accepted method for determining the in vitro susceptibility of bacteria and fungi to antimicrobial agents.
1. Materials:
-
This compound
-
Test microorganisms (e.g., bacterial and fungal strains listed in Table 1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics/antifungals
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
2. Procedure:
-
Preparation of Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
Include a growth control (broth and inoculum only) and a sterility control (broth only) on each plate.
-
Prepare a separate row for the positive control antimicrobial in the same manner.
-
-
Inoculation:
-
Prepare an inoculum of each test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 10 µL of the diluted inoculum to each well (except the sterility control wells).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria.
-
Incubate the plates at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
1. Materials:
-
This compound
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips
-
Sterile swabs
-
DMSO
-
Positive control antimicrobials
2. Procedure:
-
Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.
-
Inoculation: Aseptically swab the surface of the agar plates with a standardized inoculum (0.5 McFarland) of the test microorganism to create a uniform lawn.
-
Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to create wells in the agar.
-
Application of Test Compound:
-
Prepare different concentrations of this compound in DMSO.
-
Add a fixed volume (e.g., 50-100 µL) of each concentration of the test compound solution into separate wells.
-
Add the positive control antimicrobial to one well and DMSO (as a negative control) to another.
-
-
Incubation: Incubate the plates under the same conditions as described in the broth microdilution protocol.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualization of Experimental Workflow and Potential Mechanism
To aid in the conceptual understanding of the experimental process and the potential mode of action, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Putative mechanisms of antimicrobial action for quinoxaline derivatives.
Concluding Remarks
The provided application notes and protocols offer a robust framework for the systematic evaluation of the antimicrobial properties of this compound. While specific experimental data for this compound remains to be fully elucidated in published literature, the methodologies outlined here are standard in the field of antimicrobial drug discovery. Researchers are encouraged to utilize these protocols to generate novel data, which will be crucial in determining the potential of this compound as a future antimicrobial agent. The structured data presentation and workflow visualizations are intended to support clear communication and interpretation of experimental findings.
2-Methoxyquinoxaline 4-oxide: A Potential Anticancer Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, have emerged as a promising class of compounds in anticancer research. Their planar heterocyclic structure allows them to intercalate with DNA, and they are known to exhibit cytotoxic effects, especially in the hypoxic environment characteristic of solid tumors. This document provides detailed application notes and experimental protocols for investigating the potential of 2-Methoxyquinoxaline 4-oxide as an anticancer agent. Due to the limited availability of specific data for this exact compound, the provided quantitative data and certain specific parameters are based on closely related and structurally similar 2-substituted quinoxaline 1,4-dioxide derivatives. These notes are intended to serve as a comprehensive guide for researchers initiating studies on this compound.
Mechanism of Action
Quinoxaline 1,4-dioxides are recognized as bioreductive prodrugs, meaning they are activated under hypoxic conditions to more potent cytotoxic species. The proposed mechanisms of their anticancer activity include:
-
Generation of Reactive Oxygen Species (ROS): Under hypoxic conditions, the N-oxide groups can be reduced, leading to the formation of radical species that can damage cellular components, including DNA, proteins, and lipids.
-
DNA Damage and Repair Inhibition: These compounds can cause DNA strand breaks, leading to the activation of cell cycle checkpoints and apoptosis.
-
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): Several quinoxaline 1,4-dioxides have been shown to inhibit the HIF-1α signaling pathway, a critical regulator of tumor adaptation to hypoxia, angiogenesis, and metastasis.[1][2]
-
Modulation of Cell Signaling Pathways: Evidence suggests that quinoxaline derivatives can influence key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.
Data Presentation: In Vitro Anticancer Activity of Representative Quinoxaline Derivatives
The following tables summarize the in vitro anticancer activity of representative 2-substituted quinoxaline derivatives against various human cancer cell lines. This data is provided to offer a comparative baseline for the evaluation of "this compound".
Table 1: Cytotoxicity of 2-Substituted Quinoxaline Analogues
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| Compound 3b (2-(8-methoxy-coumarin-3-yl)-quinoxaline) | MCF-7 (Breast) | MTT | 1.85 ± 0.11 | Staurosporine | 6.77 ± 0.41 |
| MCF-10A (Normal) | MTT | 33.7 ± 2.04 | - | - | |
| Compound IV (A quinoxaline-based derivative) | PC-3 (Prostate) | MTT | 2.11 | - | - |
| HepG2 (Liver) | MTT | >50 | - | - | |
| Vero (Normal) | MTT | >50 | - | - | |
| AMQ (2-acyl-3-methyl-quinoxaline 1,4-dioxide) | T-84 (Colon) | Cell Proliferation | Arrested ~50% of cells in G2/M at 120 µM | - | - |
| DCBPQ (2-benzoyl-3-phenyl-6,7-dichloro-quinoxaline 1,4-dioxide) | T-84 (Colon) | Cell Proliferation | Potent cytotoxin | - | - |
Data is compiled from multiple sources for illustrative purposes.[3][4][5] It is crucial to determine the specific IC50 value for this compound in the cell lines of interest.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer properties of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).[6][7][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Analysis using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17]
Materials:
-
Human cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.[18][19][20][21][22]
Materials:
-
Human cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against HIF-1α, p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Key Concepts
Signaling Pathways
The following diagrams illustrate the key signaling pathways that may be modulated by this compound.
Caption: Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway.
Caption: PI3K/Akt Signaling Pathway.
Experimental Workflows
Caption: General Experimental Workflow.
Conclusion
This compound belongs to a class of compounds with demonstrated potential as anticancer agents. The provided application notes and protocols offer a comprehensive framework for the initial investigation of its efficacy and mechanism of action. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems. Further studies, including in vivo models, will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Frontiers | Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. Propidium iodide (PI) staining and cell cycle analysis [bio-protocol.org]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 20. m.youtube.com [m.youtube.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
- 22. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Assessing the Cytotoxicity and Proliferative Effects of Quinoxaline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Topic: "2-Methoxyquinoxaline 4-oxide" in cytotoxicity and proliferation assays.
Note: Extensive literature searches did not yield specific experimental data on the cytotoxicity or anti-proliferative effects of This compound . Therefore, these application notes and protocols are provided for the broader class of quinoxaline derivatives, many of which have demonstrated significant anti-cancer properties.[1][2][3][4][5][6][7][8] Researchers investigating "this compound" can adapt these general methodologies for their specific compound of interest.
Introduction to Quinoxaline Derivatives in Cancer Research
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, and its derivatives, particularly quinoxaline 1,4-dioxides, are of significant interest in medicinal chemistry due to their wide array of biological activities.[6][8] These compounds have been investigated for their antibacterial, antiviral, anti-inflammatory, and notably, their antitumor properties.[4][7] Several studies have highlighted the potential of quinoxaline derivatives as cytotoxic agents, demonstrating their ability to inhibit the proliferation of various cancer cell lines.[1][3][5] The mechanism of action for some quinoxaline derivatives involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase II.[3][7][9]
Given the promising biological profile of the quinoxaline scaffold, it is crucial to have robust and standardized methods to evaluate the cytotoxic and anti-proliferative potential of novel derivatives like "this compound". This document provides detailed protocols for commonly used in vitro assays to determine a compound's effect on cell viability and proliferation.
Data Presentation
Quantitative data from cytotoxicity and proliferation assays should be summarized for clear interpretation and comparison. The following tables are templates for organizing experimental results.
Table 1: Cytotoxicity of Quinoxaline Derivatives on Various Cancer Cell Lines (IC50 Values)
| Compound | Cell Line (e.g., PC-3) | Cell Line (e.g., HepG2) | Cell Line (e.g., A549) | Cell Line (e.g., MCF-7) |
| IC50 (µM) ± SD | IC50 (µM) ± SD | IC50 (µM) ± SD | IC50 (µM) ± SD | |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Quinoxaline Derivative X | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Positive Control) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
IC50: The concentration of a drug that gives half-maximal response. SD: Standard Deviation.
Table 2: Anti-proliferative Effects of Quinoxaline Derivatives
| Compound | Concentration (µM) | Cell Line (e.g., HeLa) % Inhibition ± SD | Cell Line (e.g., HT-29) % Inhibition ± SD |
| This compound | 1 | Experimental Data | Experimental Data |
| 10 | Experimental Data | Experimental Data | |
| 50 | Experimental Data | Experimental Data | |
| Quinoxaline Derivative Y | 1 | Experimental Data | Experimental Data |
| 10 | Experimental Data | Experimental Data | |
| 50 | Experimental Data | Experimental Data | |
| Vehicle Control (e.g., DMSO) | - | 0 ± SD | 0 ± SD |
% Inhibition calculated relative to the vehicle control.
Experimental Protocols
The following are detailed protocols for assessing cytotoxicity and cell proliferation.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a no-cell control (medium only for background measurement).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Crystal Violet Assay for Cell Proliferation
The crystal violet assay is a simple method to determine cell number and viability in adherent cell cultures. The dye stains the DNA and proteins of attached cells.[14]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
PBS, sterile
-
Test compound
-
Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)[15]
-
Crystal Violet Staining Solution (0.1% or 0.5% w/v in water or 20% methanol)[14]
-
Solubilization solution (e.g., 10% acetic acid or methanol)[14]
-
96-well or 6-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for the desired duration.
-
-
Fixation:
-
Staining:
-
Remove the fixation solution and wash with water.
-
Add the crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.[14]
-
-
Washing:
-
Quantification:
Protocol 3: BrdU Assay for DNA Synthesis
The BrdU (5-bromo-2'-deoxyuridine) assay measures cell proliferation by quantifying the incorporation of this thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.[16][17]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
BrdU labeling solution (10 µM in culture medium)[18]
-
Fixing/Denaturing solution[19]
-
Anti-BrdU primary antibody[16]
-
HRP-conjugated secondary antibody[19]
-
TMB substrate[19]
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with the test compound as described in the previous protocols.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[19]
-
-
Fixation and Denaturation:
-
Remove the labeling solution and add the fixing/denaturing solution.
-
Incubate for 30 minutes at room temperature.[19]
-
-
Antibody Incubation:
-
Detection:
-
Data Acquisition:
-
Measure the absorbance at 450 nm.[19]
-
Visualizations
Experimental Workflow
Caption: Workflow for evaluating cytotoxicity and proliferation.
Potential Signaling Pathway
Caption: Potential apoptosis pathway affected by quinoxalines.
Logical Relationship Diagram
Caption: Relationship between cellular effects and assay outputs.
References
- 1. Synthesis and evaluation of in vitro antiproliferative activity of new ethyl 3-(arylethynyl)quinoxaline-2-carboxylate and pyrido[4,3-b]quinoxalin-1(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tpp.ch [tpp.ch]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 18. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: 2-Methoxyquinoxaline 4-oxide as a Potential Chemical Probe in Biological Systems
Disclaimer: While this document focuses on "2-Methoxyquinoxaline 4-oxide," specific experimental data and established use as a chemical probe for this particular compound are limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented activities of the broader class of quinoxaline N-oxides, which are known to act as hypoxia-activated bioreductive prodrugs and inhibitors of Hypoxia-Inducible Factor (HIF) signaling. Therefore, these protocols serve as a general guide and would require optimization for "this compound."
Introduction
Quinoxaline N-oxides are a class of heterocyclic compounds recognized for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] A key feature of many quinoxaline N-oxides is their ability to be selectively activated under hypoxic (low oxygen) conditions, a characteristic of the microenvironment of solid tumors. This makes them valuable as potential chemical probes and therapeutic agents targeting hypoxic cells. This compound, belonging to this class, is a subject of research for its potential biological applications. The N-oxide functional group is crucial for the bioactivity of these compounds, often acting as a prodrug moiety that is enzymatically reduced in hypoxic environments to generate cytotoxic radical species.[5]
Chemical Properties
| Property | Value | Source |
| CAS Number | 18916-46-6 | Cheméo[6] |
| Molecular Formula | C9H8N2O2 | Cheméo[6] |
| Molecular Weight | 176.17 g/mol | Cheméo[6] |
| logPoct/wat | 0.877 | Cheméo[6] |
| Water Solubility (log10WS) | -4.69 mol/L | Cheméo[6] |
Principle of Action as a Hypoxia Probe
The general mechanism for quinoxaline N-oxides as hypoxia-selective agents involves their bioreductive activation. In low-oxygen environments, intracellular reductases, such as cytochrome P450 reductases, can reduce the N-oxide group. This one-electron reduction forms a radical anion, which, under hypoxic conditions, can lead to the formation of cytotoxic species that damage DNA and other cellular components. In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound, thus limiting its toxicity to normoxic cells. This differential activity forms the basis of their use as chemical probes to identify and target hypoxic regions in tissues.
Caption: Bioreductive activation of quinoxaline N-oxides under hypoxia.
Application 1: In Vitro Assessment of Hypoxia-Selective Cytotoxicity
This protocol outlines a method to evaluate the selective toxicity of this compound to cancer cells under normoxic versus hypoxic conditions.
Experimental Protocol
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HT-29, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified incubator with 5% CO2.
-
-
Cytotoxicity Assay (MTT or similar):
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a serial dilution of the compound (e.g., 0.1 µM to 100 µM).
-
Incubate one set of plates under normoxic conditions (21% O2, 5% CO2) and another set under hypoxic conditions (1% O2, 5% CO2, 94% N2) in a specialized hypoxia chamber for 48-72 hours.
-
After incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values for both normoxic and hypoxic conditions.
-
Data Presentation
| Compound | Cell Line | IC50 (Normoxia) | IC50 (Hypoxia) | Hypoxic Cytotoxicity Ratio (HCR) |
| This compound | e.g., HT-29 | Experimental Value | Experimental Value | IC50 (Normoxia) / IC50 (Hypoxia) |
| Positive Control (e.g., Tirapazamine) | e.g., HT-29 | Literature Value | Literature Value | Literature Value |
Application 2: Inhibition of HIF-1α Signaling Pathway
Quinoxaline 1,4-dioxides have been shown to inhibit the expression of HIF-1α, a key transcription factor in the cellular response to hypoxia.[5] This protocol describes how to assess the effect of this compound on HIF-1α protein levels.
Experimental Protocol
-
Cell Culture and Treatment under Hypoxia:
-
Seed cells (e.g., HeLa, HepG2) in 6-well plates.
-
Once confluent, expose the cells to hypoxic conditions (1% O2) for 4-6 hours to induce HIF-1α expression.
-
Treat the hypoxic cells with varying concentrations of this compound for a further 16-24 hours. A normoxic control group and an untreated hypoxic control group should be included.
-
-
Western Blot Analysis:
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Use an antibody against β-actin or α-tubulin as a loading control.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Caption: Inhibition of the HIF-1α signaling pathway.
Application 3: In Vivo Evaluation in a Xenograft Tumor Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound as a hypoxia-activated agent in a mouse xenograft model.
Experimental Protocol
-
Animal Model:
-
Implant cancer cells (e.g., 1 x 10^6 HT-29 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Dosing and Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic Studies (Optional):
-
At the end of the study, tumors can be excised and analyzed for markers of hypoxia (e.g., pimonidazole staining) and DNA damage (e.g., γH2AX staining) to confirm the mechanism of action.
-
Caption: Experimental workflow for in vivo xenograft studies.
Conclusion
This compound holds potential as a chemical probe for studying and targeting hypoxic environments in biological systems. The provided protocols, based on the known activities of the broader quinoxaline N-oxide class, offer a starting point for its investigation. Researchers and drug development professionals are encouraged to adapt and optimize these methods to fully characterize the properties and potential applications of this specific compound. Further studies are warranted to establish its specific mechanism of action, potency, and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline, 2-methoxy-, 4-oxide (CAS 18916-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Notes and Protocols for the Analytical Detection of 2-Methoxyquinoxaline 4-oxide
Introduction
2-Methoxyquinoxaline 4-oxide, also known as Mequindox, is a quinoxaline derivative. It is a major metabolite of the veterinary drug olaquindox. Due to potential safety concerns associated with the residues of these compounds in food products of animal origin, sensitive and reliable analytical methods for their detection and quantification are crucial for food safety monitoring and pharmacokinetic studies.
These application notes provide detailed protocols for the determination of this compound in various matrices, with a primary focus on a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Additionally, an overview of a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is presented as a viable alternative for routine analysis.
Analytical Methods Overview
A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
UPLC-MS/MS: This is the preferred method for trace-level quantification due to its high sensitivity and selectivity. It is particularly suitable for complex matrices such as animal tissues.
-
HPLC-UV: A more accessible and cost-effective technique suitable for the determination of higher concentrations of the analyte. Its sensitivity may be limited for residue analysis in complex samples.
-
Electrochemical Methods: Techniques such as voltammetry have been explored for the detection of quinoxaline derivatives. These methods can offer high sensitivity and rapid analysis times but may be more susceptible to matrix interferences.
Application Note 1: UPLC-MS/MS Method for the Determination of this compound in Animal Tissues
This section details a sensitive and rapid UPLC-MS/MS method for the quantification of this compound in various animal tissues, including chicken and swine muscle and liver.[1][2][3]
Quantitative Data Summary
The performance of the UPLC-MS/MS method has been validated, and the key quantitative data are summarized in the table below.
| Parameter | Result |
| Limit of Detection (LOD) | <1.0 µg/kg[1][2][3] |
| Limit of Quantification (LOQ) | <4.0 µg/kg[1][2][3] |
| Mean Recoveries | 64.3% to 114.4%[1][2][3] |
| Intra-day Variation (RSD) | <14.7%[1][2][3] |
| Inter-day Variation (RSD) | <19.2%[1][2][3] |
Experimental Protocol
1. Sample Preparation and Extraction
-
Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Fortification (for recovery studies): Spike the sample with a known concentration of this compound standard solution.
-
Extraction: Add 10 mL of ethyl acetate to the tube. Homogenize the mixture for 1 minute using a high-speed homogenizer.
-
Centrifugation: Centrifuge the sample at 8000 rpm for 5 minutes.
-
Supernatant Collection: Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Re-extraction: Repeat the extraction process with another 10 mL of ethyl acetate. Combine the supernatants.
-
Evaporation: Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
2. Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a Bond Elut C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water through it.
-
Sample Loading: Reconstitute the dried extract in 1 mL of a suitable loading buffer and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the target analyte with 5 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness under a nitrogen stream at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase for UPLC-MS/MS analysis.
3. UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a suitable C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol or acetonitrile).
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for the specific detection and quantification of this compound. The precursor ion and product ions should be optimized for the specific instrument.
Experimental Workflow Diagram
Caption: Workflow for the UPLC-MS/MS analysis of this compound.
Application Note 2: HPLC-UV Method for the Determination of Quinoxaline Derivatives
While a specific, detailed protocol for this compound was not available in the searched literature, a general HPLC-UV method can be adapted for its analysis, particularly in less complex matrices or for higher concentration levels. The following protocol is a general guideline.
Quantitative Data Summary
Quantitative performance data for a specific HPLC-UV method for this compound is not provided here. Method validation would be required to determine parameters such as LOD, LOQ, linearity, accuracy, and precision.
Experimental Protocol
1. Sample Preparation
-
For simpler matrices (e.g., drug formulations): Dissolve a known amount of the sample in a suitable solvent (e.g., methanol, acetonitrile). Dilute to a concentration within the linear range of the method.
-
For more complex matrices (e.g., feed): An extraction and cleanup step, similar to the one described for the UPLC-MS/MS method, may be necessary to reduce matrix interference.
2. HPLC-UV Analysis
-
Chromatographic System: An HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer or water with a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile). The specific composition should be optimized to achieve good separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. This should be determined by analyzing a standard solution and recording its UV spectrum.
-
Quantification: Create a calibration curve by injecting standard solutions of known concentrations. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.
Logical Relationship Diagram
Caption: Logical flow of an HPLC-UV analytical method.
Conclusion
The UPLC-MS/MS method provides a robust, sensitive, and specific approach for the determination of this compound in challenging matrices like animal tissues, making it ideal for regulatory monitoring and research. The HPLC-UV method offers a simpler, more accessible alternative for applications where the high sensitivity of mass spectrometry is not required. The choice of method should be guided by the specific analytical requirements, including the sample matrix, expected concentration range of the analyte, and available instrumentation.
References
Anwendungshinweise und Protokolle für 2-Methoxychinoxalin-4-oxid in der medizinischen Chemieforschung
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsnotizen bieten einen umfassenden Überblick über 2-Methoxychinoxalin-4-oxid und verwandte Chinoxalin-N-oxide und beschreiben deren Potenzial in der medizinischen Chemie. Aufgrund der begrenzten verfügbaren Daten zu 2-Methoxychinoxalin-4-oxid werden in diesem Dokument auch Informationen zu strukturell ähnlichen Chinoxalin-1,4-dioxiden zusammengefasst, um einen breiteren Kontext für Forschungsanwendungen zu schaffen.
Chinoxalin-N-oxide sind eine wichtige Klasse heterocyclischer Verbindungen, die aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich antimikrobieller, antitumoraler und antiparasitärer Eigenschaften, große Aufmerksamkeit in der Arzneimittelentwicklung auf sich gezogen haben.[1][2][3] Diese Verbindungen fungieren häufig als Prodrugs, die in der hypoxischen Umgebung von Tumoren oder in Bakterienzellen durch Reduktasen bioaktiviert werden.[1][4]
Biologische Aktivität von Chinoxalin-N-oxiden
Chinoxalin-N-oxide weisen ein breites Spektrum an biologischen Aktivitäten auf. Insbesondere die 1,4-di-N-oxid-Derivate sind für ihre Wirksamkeit gegen verschiedene Krankheitserreger und Krebszelllinien bekannt.
Antimikrobielle Aktivität
Chinoxalin-1,4-dioxide haben sich als wirksame antibakterielle Mittel erwiesen, die sowohl gegen grampositive als auch gegen gramnegative Bakterien wirken.[5] Ihre Wirkung wird auf die bioreduktive Aktivierung zurückgeführt, die zur Erzeugung reaktiver Sauerstoffspezies und anschließender DNA-Schädigung in den Bakterienzellen führt.[4][6] Einige Derivate haben auch eine vielversprechende Aktivität gegen Mycobacterium tuberculosis gezeigt.[4][5]
Tabelle 1: Minimale Hemmkonzentration (MHK) ausgewählter Chinoxalin-1,4-dioxid-Derivate gegen verschiedene Bakterienstämme.
| Verbindung | Bakterienstamm | MHK (µg/mL) | Referenz |
| 2-Acetyl-3-methylchinoxalin 1,4-dioxid | S. aureus | 1.56 | --INVALID-LINK-- |
| 2-Acetyl-3-methylchinoxalin 1,4-dioxid | E. coli | 3.12 | --INVALID-LINK-- |
| 7-Chlor-3-methyl-2-chinoxalincarboxamid 1,4-dioxid | M. tuberculosis H37Rv | 0.05 | --INVALID-LINK-- |
| 3-Methyl-2-phenylsulfonylchinoxalin 1,4-dioxid | M. tuberculosis H37Rv | 0.39 | --INVALID-LINK-- |
Hinweis: Diese Daten beziehen sich auf verwandte Chinoxalin-Derivate und nicht speziell auf 2-Methoxychinoxalin-4-oxid, für das spezifische MHK-Werte in der gesichteten Literatur nicht verfügbar waren.
Antitumorale Aktivität
Die Antitumorwirkung von Chinoxalin-1,4-dioxiden ist besonders in hypoxischen Tumoren ausgeprägt. Unter Sauerstoffmangelbedingungen werden die N-Oxid-Gruppen zu zytotoxischen Radikalen reduziert, die DNA-Strangbrüche induzieren und zum Zelltod führen.[7] Verbindungen wie Tirapazamin haben in klinischen Studien als hypoxisch-selektive Zytotoxine vielversprechende Ergebnisse gezeigt.
Tabelle 2: Zytotoxizität (GI₅₀) ausgewählter Chinoxalin-1,4-dioxid-Derivate gegen humane Krebszelllinien.
| Verbindung | Zelllinie | Krebsart | GI₅₀ (µM) | Referenz |
| 2-Benzoyl-3-phenyl-6,7-dichlorchinoxalin 1,4-dioxid (DCQ) | T-84 | Kolon | < 0.1 | --INVALID-LINK-- |
| 3-Amino-2-chinoxalincarbonitril 1,4-dioxid (TX-402) | HT-29 | Kolon | 0.23 (hypoxisch) | --INVALID-LINK-- |
| 2-tert-Butylcarbonyl-3-trifluormethylchinoxalin 1,4-dioxid | SF-268 | ZNS | 0.15 | --INVALID-LINK-- |
| 2-Phenylcarbonyl-3-trifluormethylchinoxalin 1,4-dioxid | NCI-H460 | Lunge | 0.42 | --INVALID-LINK-- |
Hinweis: Die GI₅₀-Werte geben die Konzentration an, die eine 50%ige Hemmung des Zellwachstums bewirkt. Diese Daten stammen von Analoga und nicht von 2-Methoxychinoxalin-4-oxid.
Experimentelle Protokolle
Die folgenden Protokolle bieten allgemeine Methoden zur Synthese und biologischen Bewertung von Chinoxalin-N-oxiden.
Synthese von Chinoxalin-1,4-dioxiden (Beirut-Reaktion)
Die Beirut-Reaktion ist eine Standardmethode zur Synthese von Chinoxalin-1,4-dioxiden aus Benzofuroxanen und Enaminen oder β-Dicarbonylverbindungen.[8]
Materialien:
-
Benzofuroxan-Derivat
-
β-Dicarbonylverbindung (z. B. Dimethylmalonat)
-
Natriumhydrid (NaH)
-
Wasserfreies Tetrahydrofuran (THF)
-
Salzsäure (HCl)
-
Chloroform
Protokoll:
-
Lösen Sie die β-Dicarbonylverbindung (1,6 mmol) in wasserfreiem THF (8 ml) in einem trockenen Reaktionsgefäß unter Stickstoffatmosphäre.
-
Kühlen Sie die Lösung auf 0–5 °C und geben Sie langsam Natriumhydrid (1,6 mmol) hinzu.
-
Rühren Sie die Mischung 30 Minuten bei Raumtemperatur.
-
Kühlen Sie die Reaktion erneut auf 0–5 °C und geben Sie langsam eine Lösung des Benzofuroxan-Derivats (1,5 mmol) in wasserfreiem THF (3 ml) hinzu.
-
Lassen Sie die Reaktion 2–4 Stunden bei Raumtemperatur rühren.
-
Filtrieren Sie den entstandenen festen Niederschlag ab und lösen Sie ihn in Wasser.
-
Säuern Sie die wässrige Lösung mit HCl an, um das Produkt auszufällen.
-
Extrahieren Sie die wässrige Phase mit Chloroform.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das Rohprodukt zu erhalten.[8]
-
Reinigen Sie das Produkt mittels Säulenchromatographie oder Umkristallisation.
In-vitro-Bestimmung der antibakteriellen Aktivität (Mikrodilutionsmethode)
Dieses Protokoll beschreibt die Bestimmung der minimalen Hemmkonzentration (MHK) nach den Richtlinien des Clinical and Laboratory Standards Institute (CLSI).
Materialien:
-
Testverbindung (in DMSO gelöst)
-
Bakterienkultur in der logarithmischen Wachstumsphase
-
Müller-Hinton-Bouillon (MHB)
-
96-Well-Mikrotiterplatten
-
Resazurin-Lösung (optional, als Vitalitätsindikator)
Protokoll:
-
Bereiten Sie eine serielle Verdünnungsreihe der Testverbindung in MHB in einer 96-Well-Platte vor.
-
Stellen Sie eine Bakteriensuspension mit einer Dichte von ca. 5 x 10⁵ KBE/ml in MHB her.
-
Inokulieren Sie jede Vertiefung (außer der Negativkontrolle) mit der Bakteriensuspension.
-
Inkubieren Sie die Platten bei 37 °C für 18–24 Stunden.
-
Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum zu beobachten ist. Die Ablesung kann visuell oder durch Messung der optischen Dichte bei 600 nm erfolgen.
-
Optional kann zur besseren Visualisierung Resazurin zugegeben werden, das von lebenden Zellen zu einem rosafarbenen, fluoreszierenden Produkt umgesetzt wird.
In-vitro-Bestimmung der zytotoxischen Aktivität (MTT-Assay)
Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität als Indikator für die Zellviabilität.
Materialien:
-
Humane Krebszelllinien
-
Zellkulturmedium (z. B. DMEM oder RPMI-1640) mit fötalem Kälberserum (FKS) und Antibiotika
-
Testverbindung (in DMSO gelöst)
-
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
Lösungsmittel zum Auflösen der Formazan-Kristalle (z. B. DMSO oder saurer Isopropanol)
-
96-Well-Zellkulturplatten
Protokoll:
-
Säen Sie die Zellen in einer Dichte von 5.000–10.000 Zellen pro Vertiefung in einer 96-Well-Platte aus und inkubieren Sie sie über Nacht bei 37 °C und 5 % CO₂.
-
Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindung und inkubieren Sie sie für weitere 48–72 Stunden.
-
Fügen Sie MTT-Lösung zu jeder Vertiefung hinzu und inkubieren Sie die Platten für 2–4 Stunden bei 37 °C, damit lebende Zellen das MTT zu violetten Formazan-Kristallen umwandeln können.
-
Entfernen Sie das Medium und lösen Sie die Formazan-Kristalle in einem geeigneten Lösungsmittel.
-
Messen Sie die Absorption bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zu den unbehandelten Kontrollzellen und bestimmen Sie den GI₅₀-Wert.
Visualisierungen
Die folgenden Diagramme veranschaulichen wichtige Prozesse im Zusammenhang mit der Forschung zu Chinoxalin-N-oxiden.
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Chinoxalin-1,4-dioxiden.
Abbildung 2: Vorgeschlagener Wirkmechanismus von Chinoxalin-N-oxiden.
References
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 8. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxyquinoxaline 4-oxide and Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 2-methoxyquinoxaline 4-oxide and related quinoxaline N-oxide derivatives. The information is designed to assist in optimizing reaction yields and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the quinoxaline N-oxide scaffold?
A1: The most prevalent and versatile method for synthesizing quinoxaline 1,4-di-N-oxides is the Beirut reaction.[1][2][3][4][5] This reaction involves the cyclization of a benzofurazan N-oxide derivative with a compound containing an active methylene group, such as a β-diketone ester.[1][3] While the direct synthesis of this compound is not explicitly detailed in the provided literature, the principles of the Beirut reaction are highly applicable for forming the core quinoxaline N-oxide structure.
Q2: What are the typical starting materials for the Beirut reaction?
A2: The key precursors for the Beirut reaction are a substituted or unsubstituted benzofurazan N-oxide (also known as benzofuroxan) and a β-dicarbonyl compound or an enamine.[1][4][5] For instance, benzofurazan N-oxide can be reacted with dimethyl malonate or diethyl malonate to yield the corresponding 2-carboalkoxy-3-hydroxyquinoxaline-di-N-oxide.[1][3]
Q3: What are the common solvent and catalyst systems used in this synthesis?
A3: Several reaction systems have been successfully employed. Common bases used to catalyze the reaction include triethylamine and potassium hydroxide (KOH) in methanol.[1] An improved method utilizes sodium hydride (NaH) in tetrahydrofuran (THF), which has been shown to shorten reaction times and, in some cases, improve yields.[1]
Q4: What are the expected yields for quinoxaline N-oxide synthesis?
A4: Yields can vary significantly depending on the specific substrates and reaction conditions. With traditional methods using triethylamine or KOH in methanol, yields typically range from 50% to 80%, with reaction times of 8 hours to 2 days.[1] The use of the NaH/THF system has been reported to provide yields between 60% and 80% with shorter reaction times of 2 to 4 hours.[1]
Troubleshooting Guide
Q1: I am getting a very low yield of my desired quinoxaline N-oxide. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Ensure the benzofurazan N-oxide and the active methylene compound are pure. Impurities can lead to side reactions.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. If using NaH, ensure it is fresh and handled under anhydrous conditions. The stoichiometry of the base relative to the reactants may need to be optimized.
-
Reaction Temperature: Most variations of the Beirut reaction are conducted at room temperature.[1] However, gentle heating or cooling might be necessary for specific substrates. Monitor the reaction for any exothermic processes.
-
Reaction Time: While some protocols suggest shorter reaction times with NaH/THF, your specific substrate combination might require a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Work-up Procedure: The work-up is crucial for isolating the product. Ensure the pH is adjusted correctly during the aqueous wash to precipitate or extract the product effectively. The choice of extraction solvent should also be optimized.
Q2: I am observing the formation of multiple side products. How can I increase the selectivity of the reaction?
A2: The formation of side products often indicates that the reaction conditions are not optimal for your specific substrates.
-
Control of Reaction Temperature: Running the reaction at a lower temperature may help to reduce the rate of side reactions.
-
Order of Reagent Addition: The way the reagents are mixed can influence the reaction pathway. Try adding the base to the solution of the reactants slowly to maintain better control over the reaction.
-
Alternative Catalyst/Solvent System: If one catalyst system (e.g., triethylamine/methanol) is giving poor selectivity, switching to another (e.g., NaH/THF) might favor the desired reaction pathway.[1]
Q3: I am having difficulty purifying my final product. What purification strategies are recommended?
A3: Quinoxaline N-oxides can sometimes be challenging to purify due to their polarity and potential for tautomerism.
-
Crystallization: Recrystallization is often the most effective method for obtaining highly pure product. Experiment with different solvent systems. For example, dichloromethane has been used for recrystallization.[1]
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.
-
Washing: Ensure the crude product is thoroughly washed to remove any unreacted starting materials or soluble impurities before attempting further purification.
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinoxaline 1,4-di-N-oxide Synthesis
| Catalyst/Solvent System | Reactants | Reaction Time | Yield (%) | Reference |
| Triethylamine/Methanol | Benzofurazan N-oxide derivatives and β-diketone esters | 8 hours - 2 days | 50 - 80 | [1] |
| KOH/Methanol | Benzofurazan N-oxide derivatives and β-diketone esters | 8 hours - 2 days | 50 - 80 | [1] |
| NaH/THF | Benzofurazan N-oxide and Dimethyl malonate | 2 hours | 78.6 | [1][3] |
| NaH/THF | Benzofurazan N-oxide and Diethyl malonate | 4 hours | 63.9 | [1] |
| NaH/THF | Benzofurazan N-oxide and Ditertbutyl malonate | 2 hours | 72.5 | [3] |
Experimental Protocols
General Procedure for the Synthesis of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide via the Beirut Reaction[1][3]
This protocol is a representative example of the synthesis of a quinoxaline 1,4-di-N-oxide derivative and can be adapted for other analogs.
Materials:
-
Benzofurazan N-oxide
-
Dimethyl malonate
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a solution of benzofurazan N-oxide (1.5 mmol) in anhydrous THF, add sodium hydride (NaH) (1.6 mmol) portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for a designated period (e.g., 15 minutes).
-
Add dimethyl malonate (1.6 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for the indicated period (e.g., 2 hours), monitoring the reaction progress by TLC.
-
Upon completion, filter the resulting solid product.
-
Dissolve the solid in water and adjust the pH to acidic (e.g., with dilute HCl).
-
Extract the aqueous layer with chloroform (3 x volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent by evaporation under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: General reaction scheme for the synthesis of quinoxaline 1,4-di-N-oxide derivatives.
Caption: Troubleshooting workflow for addressing low synthesis yield.
Caption: Logical relationships between reaction parameters and outcomes in quinoxaline N-oxide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Methoxyquinoxaline 4-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxyquinoxaline 4-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: While direct synthesis of this compound is not extensively documented, a plausible and common approach involves the Beirut reaction.[1][2] This reaction typically uses a benzofurazan N-oxide derivative and a β-dicarbonyl compound. For this compound, the synthesis would likely proceed via the reaction of benzofurazan N-oxide with a methoxy-containing active methylene compound. An alternative approach could involve the methylation of the corresponding 2-hydroxyquinoxaline 4-oxide precursor.
Q2: What are the expected major byproducts in the synthesis of this compound?
A2: Based on analogous quinoxaline N-oxide syntheses, potential byproducts may include:
-
Unreacted Starting Materials: Benzofurazan N-oxide and the active methylene compound.
-
2-Hydroxyquinoxaline 4-oxide: If the methoxy group is introduced via methylation of the hydroxyl precursor, incomplete methylation will result in this impurity.
-
Deoxygenated Product (2-Methoxyquinoxaline): The N-oxide functional group can be sensitive to reaction conditions and may be reduced.
-
Quinoxaline 1,4-di-N-oxide analogues: Depending on the specific reagents and reaction conditions, other quinoxaline derivatives might be formed.[1]
-
Isomeric Products: Rearrangements of N-oxide compounds can occur, especially under thermal or photochemical stress.[3][4]
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through standard chromatographic techniques. Column chromatography on silica gel is a common method. The choice of eluent will depend on the polarity of the product and the impurities present. Recrystallization from a suitable solvent system can also be an effective purification method for obtaining highly pure crystalline material.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Inappropriate base or solvent. 4. Insufficient reaction time. | 1. Check the purity and activity of starting materials. 2. Optimize the reaction temperature; some steps may require cooling while others need heating. 3. Screen different bases (e.g., NaH, Et3N) and solvents (e.g., THF, DMF). 4. Monitor the reaction progress using TLC to determine the optimal reaction time. |
| Presence of Starting Materials in Product | 1. Incomplete reaction. 2. Unfavorable reaction equilibrium. | 1. Increase the reaction time or temperature. 2. Use a slight excess of one of the reactants to drive the reaction to completion. |
| Formation of 2-Hydroxyquinoxaline 4-oxide | Incomplete methylation of the hydroxyl precursor. | 1. Increase the amount of the methylating agent. 2. Optimize the reaction conditions for the methylation step (e.g., temperature, reaction time). 3. Ensure anhydrous conditions if using a moisture-sensitive methylating agent. |
| Formation of Deoxygenated Byproduct | 1. Reaction temperature is too high. 2. Presence of reducing agents as impurities. | 1. Lower the reaction temperature. 2. Use purified reagents and solvents to avoid contaminants that could cause deoxygenation. |
| Multiple Unidentified Spots on TLC | 1. Decomposition of starting materials or product. 2. Complex side reactions. | 1. Lower the reaction temperature and shorten the reaction time. 2. Investigate the effect of different catalysts or reaction conditions to favor the desired product. |
Experimental Protocols
General Protocol for the Synthesis of Quinoxaline 1,4-di-N-oxide Analogues (Beirut Reaction)
This protocol is adapted from the synthesis of similar quinoxaline 1,4-di-N-oxide derivatives and can be modified for the synthesis of this compound.[1]
-
Preparation of the Enolate: To a solution of a suitable methoxy-containing active methylene compound (1.1 equivalents) in an anhydrous solvent such as THF, a base like sodium hydride (1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 30 minutes.
-
Reaction with Benzofurazan N-oxide: The reaction mixture is cooled back to 0 °C, and a solution of benzofurazan N-oxide (1.0 equivalent) in the same anhydrous solvent is added dropwise.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for addressing low product yield.
Potential Byproduct Formation Pathway
Caption: Pathways leading to common byproducts.
References
- 1. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methoxyquinoxaline 4-oxide Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2-Methoxyquinoxaline 4-oxide. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am not getting any crystals to form. What should I do?
A2: The absence of crystal formation can be due to several factors, including high solubility in the chosen solvent, insufficient supersaturation, or the presence of impurities. Consider the following troubleshooting steps:
-
Increase Supersaturation: Try slowly evaporating the solvent or adding a less polar anti-solvent to decrease the solubility of the compound.
-
Induce Nucleation: Scratch the inside of the flask with a glass rod at the air-solvent interface, or introduce a seed crystal of this compound if available.
-
Solvent System: Re-evaluate your solvent choice. A solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
Purity: Ensure the starting material is of high purity. Impurities can inhibit crystal growth. Consider an additional purification step, such as column chromatography, prior to crystallization.
Q3: My compound is "oiling out" instead of crystallizing. How can I fix this?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent, leading to the formation of a liquid phase instead of solid crystals. To address this:
-
Lower the Crystallization Temperature: Ensure the cooling process is slow and that the solution is not saturated at too high a temperature.
-
Use a More Dilute Solution: Starting with a less concentrated solution can prevent the saturation point from being reached at a temperature where the compound is still molten.
-
Change the Solvent: A different solvent or solvent mixture may favor crystallization over oiling out.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Crystal Formation | High solubility, insufficient supersaturation, presence of impurities. | Evaporate solvent, add anti-solvent, induce nucleation (scratching, seeding), re-purify the compound. |
| "Oiling Out" | Solution is supersaturated above the compound's melting point in the solvent. | Lower the crystallization temperature, use a more dilute solution, change the solvent system. |
| Formation of Small Needles | Rapid crystallization due to high supersaturation or fast cooling. | Slow down the cooling rate, reduce the level of supersaturation by using a more dilute solution. |
| Low Yield | Compound is still significantly soluble at the final crystallization temperature. | Cool the solution to a lower temperature (e.g., in an ice bath or freezer), add an anti-solvent to precipitate more product. |
| Discolored or Impure Crystals | Co-precipitation of impurities. | Re-dissolve the crystals in a minimal amount of hot solvent and recrystallize. Consider a pre-purification step like charcoal treatment to remove colored impurities. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for Quinoxaline Derivatives
This protocol is a general guideline and should be optimized for this compound.
-
Solvent Selection: In a small test tube, add a few milligrams of crude this compound. Add a potential solvent dropwise at room temperature until the solid dissolves. A good starting solvent will dissolve the compound when heated, but not at room temperature. Common solvents for quinoxaline derivatives include ethanol and benzene.[2][3]
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process should be as slow as possible.
-
Crystal Formation: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. Quinoxaline, 2-methoxy-, 4-oxide (CAS 18916-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
"2-Methoxyquinoxaline 4-oxide" purification challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyquinoxaline 4-oxide. The information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound and its analogues are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities, especially if the crude product is already relatively pure. Column chromatography is employed for separating the target compound from significant amounts of impurities with different polarities.
Q2: I'm observing a low yield after recrystallization. What are the possible causes and solutions?
A2: Low recovery during recrystallization can be due to several factors:
-
Sub-optimal Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
-
Using an Excessive Amount of Solvent: Using more solvent than necessary to dissolve the compound at high temperatures will lead to lower recovery upon cooling.
-
Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of slow crystal growth, trapping impurities.
-
Premature Filtration: Filtering the crystals before recrystallization is complete will result in product loss.
To improve your yield, consider screening different solvent systems, using the minimum amount of hot solvent required for dissolution, allowing the solution to cool slowly to room temperature before further cooling in an ice bath, and ensuring complete crystallization before filtration.
Q3: My purified this compound appears colored, even after purification. What could be the reason?
A3: Colored impurities are a common issue. These can be highly conjugated byproducts formed during the synthesis. While recrystallization may reduce the color, some colored impurities might co-crystallize with the product. In such cases, treatment with activated carbon during the recrystallization process can be effective in adsorbing these colored impurities. However, use activated carbon judiciously as it can also adsorb the desired product, leading to a lower yield. Column chromatography is another effective method for removing colored impurities.
Q4: Are there any specific handling precautions for this compound?
A4: Yes, quinoxaline 1,4-dioxides can be sensitive to ultraviolet (UV) light. Prolonged exposure to light can lead to degradation. Therefore, it is advisable to protect the compound from light during purification and storage, for example, by using amber-colored glassware or by wrapping the flasks with aluminum foil.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the solvent. The compound is insoluble in the chosen solvent. Impurities are preventing crystallization. | - Use a lower-boiling point solvent or a solvent mixture. - Try a different solvent in which the compound has better solubility at elevated temperatures. - Perform a preliminary purification step like a simple filtration or a short column to remove major impurities. |
| No Crystals Form Upon Cooling | Too much solvent was used. The solution is not saturated enough. | - Evaporate some of the solvent to increase the concentration and try cooling again. - Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. - Add a seed crystal of pure this compound if available. |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. Column overloading. Inappropriate stationary phase. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good separation on TLC usually translates to good separation on the column. - Reduce the amount of crude material loaded onto the column. - While silica gel is common, for certain impurities, other stationary phases like alumina might provide better separation. |
| Product Degradation During Purification | Exposure to strong acids or bases. Prolonged heating. Exposure to light. | - Use neutral conditions for purification whenever possible. - Minimize the time the compound is heated during recrystallization. - Protect the compound from light by using amber glassware or aluminum foil. |
Experimental Protocols
Recrystallization Protocol (General)
This is a general procedure that may need to be optimized for your specific sample of this compound. Based on literature for analogous compounds, dichloromethane (CH₂Cl₂) is a potential recrystallization solvent.[1]
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent (e.g., dichloromethane). Heat the mixture gently with stirring to dissolve the solid completely. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol (General)
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice for compounds of moderate polarity.
-
Mobile Phase (Eluent): The choice of eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point for moderately polar compounds could be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ideal mobile phase should give your product an Rf value of around 0.3-0.4 on the TLC plate.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles trapped in the packing.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the top of the column and begin to collect fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision guide for common purification challenges.
References
Stability issues of "2-Methoxyquinoxaline 4-oxide" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "2-Methoxyquinoxaline 4-oxide" in solution. The information is intended for researchers, scientists, and drug development professionals. Where specific data for "this compound" is unavailable, information from closely related quinoxaline N-oxide derivatives is provided as a predictive guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the chemical properties of related quinoxaline N-oxides, the primary factors influencing the stability of this compound in solution are expected to be:
-
pH: Stability is likely pH-dependent. Some quinoxaline derivatives show decreased stability in acidic conditions.
-
Light: Quinoxaline N-oxides are known to be sensitive to UV irradiation, which can lead to photoinduced rearrangements.
-
Temperature: Elevated temperatures can accelerate degradation. For aromatic N-oxides, decomposition may become significant at temperatures above 150°C.[1]
-
Oxidizing and Reducing Agents: The N-oxide functional group can be susceptible to reduction (deoxygenation). Oxidative degradation of the quinoxaline ring is also a possibility.
-
Solvent: The choice of solvent can influence stability, particularly through solvent-mediated degradation pathways or by affecting solubility, which in turn can impact degradation rates.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, plausible degradation routes based on related compounds include:
-
Deoxygenation: Reduction of the N-oxide to form 2-methoxyquinoxaline. This is a common reaction for quinoxaline N-oxides.
-
Photorearrangement: Upon exposure to UV light, quinoxaline 1,4-dioxides can isomerize to 3-oxoquinoxaline 1-N-oxides.[2] A similar rearrangement could be possible for the mono-N-oxide.
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, the methoxy group could potentially be hydrolyzed, or the quinoxaline ring system could undergo cleavage.
-
Oxidation: The quinoxaline ring can be oxidized, leading to the formation of products such as 3-oxo-3,4-dihydroquinoxalinyl derivatives.[3][4]
Q3: Are there any visual indicators of degradation?
A3: Yes, visual indicators of degradation in a solution of this compound may include:
-
Color Change: A change in the color of the solution can indicate the formation of degradation products. Some quinoxaline derivatives are known to darken in color during storage.
-
Precipitation: Formation of a precipitate may indicate the formation of less soluble degradation products or that the compound is coming out of solution due to changes in solvent composition or temperature.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may be encountered during experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected loss of compound activity or concentration in solution. | Degradation due to pH. | 1. Measure the pH of your solution. 2. If acidic, consider buffering the solution to a neutral or slightly alkaline pH. Quinoxaline di-N-oxides have been shown to be more stable in neutral solutions.[5] 3. If possible, prepare fresh solutions before use. |
| Photodegradation. | 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures. 3. ICH guidelines for photostability testing recommend exposure to not less than 1.2 million lux-hours and 200 watt-hours/square meter of near UV energy.[6] | |
| Thermal Degradation. | 1. Store stock solutions at recommended temperatures (typically 2-8°C or -20°C for long-term storage). 2. Avoid repeated freeze-thaw cycles. 3. For experiments at elevated temperatures, assess the thermal stability of the compound under those conditions. | |
| Oxidative or Reductive Degradation. | 1. If working with cell cultures or other biological systems, consider the presence of endogenous reducing or oxidizing agents. 2. When preparing solutions, use high-purity solvents and degas them if necessary to remove dissolved oxygen. | |
| A color change is observed in the solution over time. | Formation of chromophoric degradation products. | 1. This is a strong indicator of degradation. Analyze the solution by HPLC with a photodiode array (PDA) detector to identify new peaks. 2. Protect the solution from light and heat, and consider preparing fresh solutions more frequently. |
| A precipitate forms in the solution. | Poor solubility or formation of insoluble degradation products. | 1. Confirm the solubility of this compound in your chosen solvent at the experimental concentration and temperature. 2. If solubility is an issue, consider using a co-solvent or adjusting the pH. 3. Analyze the precipitate and the supernatant separately to determine if it is the parent compound or a degradation product. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
- Keep at room temperature for 24 hours, protected from light.
- At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation:
- Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
- Also, heat a solution of the compound (1 mg/mL) at 80°C for 48 hours.
- At various time points, dissolve the solid sample or dilute the solution for HPLC analysis.
-
Photodegradation:
- Expose a solution of the compound (1 mg/mL) in a quartz cuvette to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines.[6]
- Simultaneously, keep a control sample in the same conditions but protected from light (e.g., wrapped in aluminum foil).
- At various time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
3. Analytical Method:
-
Use a stability-indicating HPLC method. A typical starting point would be a reversed-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Detection can be performed using a PDA detector to monitor for the appearance of new peaks and changes in the UV spectrum.
Protocol 2: General HPLC Method for Stability Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: PDA detector, 220-400 nm
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Forced degradation experimental workflow.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative metabolism of a quinoxaline derivative by xanthine oxidase in rodent plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. database.ich.org [database.ich.org]
"2-Methoxyquinoxaline 4-oxide" experimental reproducibility problems
Welcome to the technical support center for 2-Methoxyquinoxaline 4-oxide. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and reproducibility issues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your work with this compound.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes?
A1: Low yields in the synthesis of this compound, typically via the Beirut reaction, can stem from several factors. Key considerations include the purity of your starting materials (benzofuroxan and the corresponding β-keto ether), the choice of base and solvent, reaction temperature, and reaction time. Incomplete reaction or the formation of side products are common culprits. For instance, the base used can influence the reaction outcome; some bases may promote side reactions, leading to a lower yield of the desired product.
Q2: I am observing significant batch-to-batch variability in the purity of my synthesized this compound. How can I improve consistency?
A2: Batch-to-batch variability often points to inconsistencies in reaction conditions or purification methods. Ensure that all reaction parameters, such as temperature, stirring speed, and the rate of reagent addition, are precisely controlled. The purification process, typically recrystallization or column chromatography, should be standardized. The choice of solvent for recrystallization is critical and should be optimized to ensure selective precipitation of the pure product.
Q3: My purified this compound appears to be degrading over time, as indicated by a color change and the appearance of impurities in my analysis. What are the stability and storage recommendations?
A3: Quinoxaline N-oxides can be sensitive to light and may undergo photoreduction, leading to the loss of the N-oxide group.[1] It is crucial to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. When handling the compound, minimize its exposure to light.
Q4: I am seeing inconsistent results in my biological assays with this compound. What could be the reason?
A4: Inconsistent biological activity can be due to several factors. Firstly, verify the purity and integrity of your compound stock. As mentioned, degradation can occur, leading to a lower effective concentration of the active compound. Secondly, the biological activity of quinoxaline N-oxides is often dependent on the reductive environment of the cells, particularly in the context of their mechanism as hypoxia-activated prodrugs. Variations in cell culture conditions, such as oxygen levels, can significantly impact the compound's efficacy.
Troubleshooting Guides
This section provides structured guidance for common experimental problems encountered with this compound.
Synthesis and Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting materials | Verify the purity and integrity of benzofuroxan and the β-keto ether. |
| Inappropriate base or solvent | Experiment with different bases (e.g., triethylamine, sodium ethoxide) and solvents (e.g., ethanol, THF, DMSO). The choice of base and solvent can significantly impact the reaction rate and yield.[2][3] | |
| Incorrect reaction temperature | Optimize the reaction temperature. Some variations of the Beirut reaction are performed at room temperature, while others may require gentle heating.[4] | |
| Formation of Multiple Products/Impurities | Side reactions due to strong base or high temperature | Use a milder base or lower the reaction temperature. Consider using a solid support catalyst like florisil or alumina which can sometimes improve selectivity and yield.[4] |
| Decomposition of the product | Quinoxaline N-oxides can be sensitive to prolonged heating. Minimize the reaction time and avoid excessive temperatures during workup and purification. | |
| Difficulty in Product Purification | Co-precipitation of impurities | Optimize the recrystallization solvent system to achieve better separation. A solvent mixture may be more effective than a single solvent. |
| Product is an oil or does not crystallize | Try triturating the crude product with a non-polar solvent to induce crystallization. If that fails, column chromatography on silica gel is a reliable alternative. |
Biological Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values | Degradation of compound in stock solution or assay medium | Prepare fresh stock solutions and protect them from light. Minimize the time the compound is in the assay medium before analysis. |
| Fluctuations in cellular oxygen levels | For assays investigating hypoxia-selective activity, ensure strict and consistent control of oxygen levels in the cell culture incubator. | |
| Cell line variability | Different cell lines can have varying levels of the reductases required to activate quinoxaline N-oxides, leading to different sensitivities. | |
| Lack of Expected Biological Activity | Insufficient reductive activation | Ensure the assay conditions (e.g., hypoxic environment) are appropriate to facilitate the reduction of the N-oxide group to its active radical form. |
| Incorrect assay endpoint | The mechanism of action involves DNA damage. Choose assays that measure endpoints related to DNA damage (e.g., comet assay, γH2AX staining) or downstream consequences like apoptosis. |
Experimental Protocols
Synthesis of this compound (Adapted from the Beirut Reaction)
This protocol is a generalized procedure for the synthesis of quinoxaline 1,4-dioxides and should be optimized for this compound.
Materials:
-
Benzofuroxan
-
Methyl 3-methoxy-2-oxopropanoate (or a similar β-keto ether)
-
Base (e.g., triethylamine or a catalytic amount of a stronger base like sodium ethoxide)
-
Solvent (e.g., anhydrous ethanol or THF)
-
Hydrochloric acid (for acidification)
-
Sodium sulfate (anhydrous)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the β-keto ether in the chosen anhydrous solvent.
-
Add the base to the solution and stir for 30 minutes at room temperature to form the enolate.
-
In a separate flask, dissolve the benzofuroxan in the same anhydrous solvent.
-
Slowly add the benzofuroxan solution to the enolate solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
References
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxyquinoxaline 4-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of reaction conditions for 2-Methoxyquinoxaline 4-oxide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing quinoxaline N-oxides?
A1: The Beirut reaction is a widely used and effective method for synthesizing quinoxaline 1,4-dioxides. This reaction involves the condensation of a benzofurazan N-oxide derivative with a compound containing an active methylene group, such as a β-diketone or β-keto ester.[1][2][3] The reaction conditions can be modified to optimize yields and reaction times, with systems like sodium hydride in tetrahydrofuran (NaH/THF) offering shorter reaction times (2-4 hours) and good yields (60-80%).[1][2]
Q2: I am not getting the desired this compound. What could be the issue?
A2: Several factors could contribute to the lack of desired product formation:
-
Incorrect Starting Materials: Ensure you are using the appropriate benzofurazan N-oxide and a methoxy-containing active methylene compound.
-
Reaction Conditions: The base, solvent, temperature, and reaction time are critical. Anhydrous conditions are often necessary, especially when using reactive bases like NaH.[1][2]
-
Side Reactions: Under basic conditions, quinoxaline 1,4-dioxides can undergo reductions and rearrangements, which can lower the yield of the target product.[3]
-
Purification Issues: The desired product may be present in the crude mixture but lost during workup or purification.
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, consider the following optimizations:
-
Choice of Base and Solvent: The NaH/THF system has been shown to be efficient.[1][2] Other systems like triethylamine/methanol or KOH/methanol can also be used, but may require longer reaction times.[2]
-
Temperature Control: The initial addition of reagents is often performed at a lower temperature (0-5 °C) to control the reaction rate, followed by stirring at room temperature.[1][2]
-
Stoichiometry: A slight excess of the active methylene compound (e.g., 1.1 equivalents) is often used.[1][2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.
Q4: Are there any common side products I should be aware of?
A4: Yes, potential side products include the corresponding quinoxaline (deoxygenated product), isomers with the N-oxide at position 1, and products from the rearrangement of the quinoxaline 1,4-dioxide core, especially under basic conditions.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive reagents. | Ensure the freshness and purity of benzofurazan N-oxide and the active methylene compound. Use freshly distilled anhydrous solvents. |
| Ineffective base. | Use a fresh, high-quality batch of sodium hydride. Ensure it is handled under an inert atmosphere. | |
| Incorrect reaction temperature. | Maintain the temperature at 0-5 °C during the initial addition of reagents.[1][2] | |
| Formation of Multiple Products | Side reactions due to prolonged reaction time or high temperature. | Optimize the reaction time by monitoring with TLC. Avoid excessive heating. |
| Non-selective N-oxidation. | While the Beirut reaction typically yields 1,4-dioxides, subsequent selective deoxygenation might be necessary if a single N-oxide is required. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer to ensure the product precipitates or is extracted efficiently into the organic layer. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to break the emulsion. | |
| Product Decomposition | Instability of the N-oxide under purification conditions. | Use mild purification techniques such as column chromatography with a neutral stationary phase (e.g., silica gel) and avoid strong acids or bases. |
Experimental Protocols
Proposed Synthesis of this compound via a Modified Beirut Reaction
This protocol is a suggested starting point based on the synthesis of structurally similar quinoxaline 1,4-dioxides.[1][2] Optimization may be required.
Materials:
-
Benzofurazan N-oxide
-
Methyl methoxyacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Chloroform or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0-5 °C under an inert atmosphere (e.g., nitrogen or argon), add methyl methoxyacetate (1.1 equivalents) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly add a solution of benzofurazan N-oxide (1.0 equivalent) in anhydrous THF.
-
Let the reaction mixture stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Acidify the aqueous solution to a pH of 3-4 with 1 M HCl.
-
Extract the product with chloroform or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinoxaline N-Oxide Synthesis
| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaH | THF | 0 - RT | 2-4 | 60-80 | [1][2] |
| Triethylamine | Methanol | RT | 8-48 | 50-80 | [2] |
| KOH | Methanol | RT | 8-48 | 50-80 | [2] |
| KF/Al₂O₃ | None | RT | Varies | 31-40 | [3] |
Visualizations
Synthetic Pathway for this compound
Caption: Proposed Beirut reaction for this compound.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting flowchart for low product yield.
References
Technical Support Center: 2-Methoxyquinoxaline 4-oxide Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyquinoxaline 4-oxide. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
Based on the chemistry of quinoxaline N-oxides, the primary degradation pathways for this compound are expected to be photolysis, hydrolysis (under acidic or basic conditions), and metabolic degradation. Metabolic processes, particularly by cytochrome P450 enzymes, are likely to involve N-oxidation and hydroxylation.[1][2][3][4]
Q2: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, analogous compounds suggest the formation of hydroxylated metabolites and products resulting from the reduction of the N-oxide group.[3] Photolytic degradation may lead to rearrangement of the quinoxaline ring structure.
Q3: How can I analyze the degradation products of this compound?
High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a highly effective technique for separating, identifying, and quantifying degradation products.[5][6][7][8][9] Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that are crucial for the structural elucidation of unknown degradants.
Q4: Are there any known stability issues with this compound?
Quinoxaline 1,4-di-N-oxides can be susceptible to degradation under certain conditions. For instance, some derivatives have shown instability in the presence of bases, which can catalyze hydrolysis.[10] Additionally, the N-oxide functional group can be prone to reduction.[3]
Troubleshooting Guides
Issue 1: Inconsistent results in photostability studies.
| Possible Cause | Troubleshooting Step |
| Inadequate control of light exposure | Ensure consistent and uniform irradiation of samples. Use a calibrated photostability chamber. |
| Solvent effects | The choice of solvent can influence photodegradation pathways. Run control experiments with different solvents to assess their impact. |
| Secondary degradation | Primary degradation products may themselves be photosensitive. Analyze samples at multiple time points to track the formation and decay of intermediates. |
| Temperature fluctuations | Use a temperature-controlled environment, as heat can accelerate degradation. |
Issue 2: No degradation observed under hydrolytic stress conditions.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH range | Test a wider range of pH values (e.g., from pH 1 to 13) to identify conditions that promote hydrolysis. |
| Insufficient temperature | Increase the temperature of the study (e.g., in increments of 10°C) to accelerate the degradation rate, while being mindful of potential changes in the degradation pathway at higher temperatures. |
| Low solubility | Ensure the compound is fully dissolved in the test medium. The use of a co-solvent may be necessary, but its potential impact on the reaction should be evaluated. |
Issue 3: Difficulty in identifying metabolic degradation products.
| Possible Cause | Troubleshooting Step |
| Low metabolite concentration | Increase the incubation time or the concentration of the substrate (if not causing cytotoxicity). Concentrate the sample before analysis. |
| Inappropriate metabolic system | Test different metabolic systems, such as liver microsomes from different species (e.g., human, rat, mouse) or specific recombinant cytochrome P450 enzymes, as metabolic pathways can be species-specific.[1][2] |
| Interference from matrix components | Employ solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample before LC-MS analysis. |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain for the degradation of this compound. Researchers are encouraged to establish their own quantitative assays based on the experimental protocols provided below. The following table illustrates how such data could be presented once generated.
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Parameter | Value | Primary Degradation Product(s) |
| Photolysis (UV-A, 24h) | % Degradation | 35% | Isomeric rearrangement products |
| Acid Hydrolysis (0.1 M HCl, 60°C, 48h) | Half-life (t½) | 72 hours | 2-Hydroxyquinoxaline |
| Base Hydrolysis (0.1 M NaOH, 60°C, 48h) | Half-life (t½) | 48 hours | Quinoxalin-2(1H)-one |
| Oxidative (3% H₂O₂, 25°C, 24h) | % Degradation | 15% | N/A |
| Metabolic (Human Liver Microsomes, 1h) | Metabolite Formation Rate | 5 pmol/min/mg protein | Hydroxylated derivatives |
Experimental Protocols
Protocol 1: Forced Degradation Study - Photolysis
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Light Exposure: Transfer the solution to a quartz cuvette or a suitable UV-transparent container. Expose the sample to a calibrated light source that provides both UV-A and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light and keep it under the same temperature conditions.
-
Analysis: At predetermined time points, withdraw aliquots of the exposed and control samples and analyze by a validated stability-indicating LC-MS/MS method to determine the extent of degradation and identify photoproducts.
Protocol 2: Forced Degradation Study - Hydrolysis
-
Sample Preparation: Prepare solutions of this compound (1 mg/mL) in 0.1 M HCl (acidic hydrolysis), 0.1 M NaOH (basic hydrolysis), and purified water (neutral hydrolysis).
-
Incubation: Incubate the solutions in sealed vials at a controlled temperature (e.g., 60°C).
-
Time Points: At various time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw samples.
-
Neutralization and Analysis: For the acidic and basic samples, neutralize them with an equivalent amount of base or acid, respectively. Analyze all samples by a validated LC-MS/MS method.
Protocol 3: In Vitro Metabolic Stability Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse; final protein concentration 0.5-1 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (final concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Time Points and Quenching: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing and Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify metabolites.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-mediated metabolism and DNA binding of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its carcinogenic isomer 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Handling and storage recommendations for "2-Methoxyquinoxaline 4-oxide"
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of 2-Methoxyquinoxaline 4-oxide.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
2. What personal protective equipment (PPE) should be worn when handling this compound?
Standard laboratory PPE should be worn at all times. This includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1][2][3] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[2]
3. How should I handle this compound to minimize exposure?
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3] Avoid direct contact with skin and eyes.[1][2] After handling, wash hands thoroughly with soap and water.
4. What are the known incompatibilities of this compound?
Aromatic N-oxides can be sensitive to strong acids, bases, reducing agents, and certain metals.[4] Quinoxaline 1,4-dioxides have shown instability in the presence of bases. It is crucial to avoid contact with these substances to prevent decomposition.
5. What is the general stability of this compound?
Aromatic N-oxides are generally stable compounds at room temperature.[4] However, they can be susceptible to degradation at elevated temperatures. Some N-oxides are also known to be deliquescent, meaning they can absorb moisture from the air, which may affect their stability and handling.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound has changed color or appearance. | Degradation due to improper storage (exposure to light, air, or moisture). | Discard the compound if significant degradation is suspected. For future prevention, store in a tightly sealed container, in a cool, dark, dry place, and consider storage under an inert atmosphere. |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen solvent. N-oxides are highly polar and may require polar solvents.[4] | Try a range of common laboratory solvents (e.g., DMSO, DMF, methanol, ethanol). Gentle heating or sonication may aid dissolution. Always check for compound stability at elevated temperatures before heating. |
| Inconsistent experimental results. | Potential compound degradation or presence of impurities. | Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). Ensure proper storage and handling procedures are followed to maintain compound integrity. |
Troubleshooting Workflow for Compound Instability
References
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Analysis of 2-Methoxyquinoxaline 4-oxide and its Analogs
In the landscape of medicinal chemistry, quinoxaline derivatives have emerged as a versatile scaffold, exhibiting a broad spectrum of pharmacological activities. Among these, 2-Methoxyquinoxaline 4-oxide and its related compounds, particularly the quinoxaline 1,4-dioxides, have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative overview of the efficacy of these compounds, supported by available experimental data, to aid researchers and drug development professionals in their quest for novel therapeutics.
While direct comparative studies on this compound are limited in the public domain, a wealth of information on structurally similar quinoxaline N-oxide derivatives allows for a robust comparative analysis. These compounds share a common mechanism of action that is often linked to their bioreduction in hypoxic environments, such as those found in solid tumors, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Comparative Efficacy of Quinoxaline Derivatives
The therapeutic efficacy of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. The following table summarizes the in vitro activity of various quinoxaline N-oxide derivatives against different cell lines and pathogens, providing a glimpse into their relative potency.
| Compound | Target Cell Line/Organism | Activity Metric | Value (µM) | Reference |
| Anticancer Activity | ||||
| 2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | T-84 (Human colon carcinoma) | N/A | Potent inhibitor of HIF-1α expression | [1] |
| 3-Amino-2-quinoxalinecarbonitrile 1,4-dioxide (TX-402) | Hypoxic tumor cells | Cytotoxicity | More potent than Tirapazamine | [2] |
| 2-Alkylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives | MCF7 (Breast), NCI-H460 (Lung), SF-268 (CNS) | GI50 | 0.15 - 1.02 | [3] |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-H460 (Human lung cancer) | GI50 | Subnanomolar | [4] |
| Antimicrobial & Antiparasitic Activity | ||||
| 7-Chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide | Plasmodium falciparum (Chloroquine-resistant) | IC50 | ~5x more active than Chloroquine | [2] |
| 6,7-Difluoro-3-trifluoromethylquinoxaline 1,4-di-N-oxide | Trypanosoma cruzi | IC50 | 0.4 | [2] |
| 2,6-Dimethyl-3-phenylquinoxaline 1,4-dioxide | Leishmania peruviana | IC50 | 8.9 | [2] |
| Piperazine linked quinoxaline 1,4-di-N-oxide | Leishmania infantum | IC50 | 5.7 | [2] |
| 3-Amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Streptococcus pneumoniae | MIC | 0.12 µg/ml | [5] |
| Quinoxaline derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 1 - 4 µg/mL | [6] |
Experimental Protocols
The evaluation of the therapeutic efficacy of these quinoxaline derivatives involves a range of standardized experimental protocols.
In Vitro Anticancer Activity Assessment
Cell Lines and Culture: Human tumor cell lines such as MCF7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (glioblastoma) are commonly used.[3] Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT or SRB Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
For the MTT assay, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
For the SRB assay, cells are fixed with trichloroacetic acid, stained with sulforhodamine B, and the bound dye is solubilized with a Tris-based solution. Absorbance is then measured at a specific wavelength (e.g., 510 nm).
-
The GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of cell viability) values are calculated from the dose-response curves.[3]
In Vitro Antimicrobial Activity Assessment
Bacterial/Fungal Strains: Standard and clinically isolated strains of bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and fungi are used.[5][6]
Minimum Inhibitory Concentration (MIC) Determination:
-
The broth microdilution method is a common technique.
-
Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well plates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[6]
Mechanism of Action: A Conceptual Overview
The biological activity of many quinoxaline 1,4-dioxides, particularly their anticancer effects under hypoxic conditions, is attributed to their bioreductive activation. The following diagram illustrates a generalized signaling pathway.
The experimental workflow for evaluating the in vitro anticancer activity of these compounds typically follows a standardized procedure from cell culture to data analysis.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 2-Methoxyquinoxaline 4-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the potential biological target of 2-Methoxyquinoxaline 4-oxide. Based on extensive research into the broader class of quinoxaline 1,4-di-N-oxides (QdNOs), the primary biological target is hypothesized to be the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. This document outlines the supporting evidence, compares this compound with other known HIF-1α inhibitors, and provides detailed experimental protocols for target validation.
Introduction to this compound and its Putative Target
This compound belongs to the quinoxaline 1,4-di-N-oxide (QdNO) class of compounds. Numerous studies have demonstrated that QdNOs exhibit a range of biological activities, including antitumor effects, which are often attributed to their bioreductive activation in hypoxic environments characteristic of solid tumors. This activation leads to the generation of radical species that can induce DNA damage and modulate cellular signaling pathways. A key pathway implicated in the action of many QdNOs is the inhibition of HIF-1α, a master regulator of the cellular response to hypoxia. Inhibition of HIF-1α can disrupt tumor angiogenesis, metabolism, and survival.
While direct experimental data for this compound is limited, its structural similarity to other biologically active QdNOs strongly suggests a similar mechanism of action centered on the HIF-1α pathway. This guide provides the necessary framework to experimentally validate this hypothesis.
Comparison with Alternative HIF-1α Inhibitors
To provide context for the potential activity of this compound, this section compares it with three well-established HIF-1α inhibitors: PX-478, KC7F2, and Chetomin.
| Compound | Mechanism of Action | Reported IC50 Values | Key References |
| This compound (Hypothesized) | Putative inhibition of HIF-1α signaling, likely through bioreductive activation and generation of radical species. | Not yet determined. | General literature on Quinoxaline 1,4-di-N-oxides. |
| PX-478 | Inhibits HIF-1α at multiple levels, including transcription, translation, and deubiquitination.[1][2] | ~20–30 μM for cytotoxicity in various cancer cell lines.[1] IC50 for HIF-1α inhibition in PC3 cells under normoxia is 20-25 μM.[3] | [1][2][3][4][5] |
| KC7F2 | Inhibits HIF-1α protein synthesis by suppressing the phosphorylation of eIF4E binding protein 1 and p70 S6 kinase.[6][7] | IC50 of 20 μM for inhibition of HIF-1 pathway in a cell-based reporter assay.[8][9] Cytotoxicity IC50 values are approximately 15–25 μM in various cell lines.[9] | [6][7][8][9][10] |
| Chetomin | Disrupts the interaction between HIF-1α and the p300/CBP co-activator by targeting the CH1 domain of p300.[11][12] | Median IC50 of 4.1 nM for growth inhibition in multiple myeloma cell lines.[11] | [11][12][13][14][15] |
| Tirapazamine | A bioreductive prodrug that, under hypoxic conditions, is converted to a radical species that causes DNA single- and double-strand breaks.[16][17][18][19][20] | Not typically characterized by IC50 for direct enzyme inhibition; its activity is highly dependent on hypoxic conditions. | [16][17][18][19][20] |
Experimental Protocols for Target Validation
To validate that this compound targets the HIF-1α pathway, the following key experiments are recommended.
Western Blot for HIF-1α Protein Levels
This experiment directly measures the effect of the compound on the protein levels of HIF-1α in cancer cells cultured under hypoxic conditions.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, PC3, or HCT116) in culture plates and allow them to adhere overnight.
-
Induce hypoxia by placing the cells in a hypoxic chamber (1% O2) or by treating them with a hypoxia-mimetic agent like cobalt chloride (CoCl2) or deferoxamine (DFO).
-
Treat the cells with varying concentrations of this compound and a positive control inhibitor (e.g., PX-478) for a specified time (e.g., 6-24 hours). Include a vehicle-treated control.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[21]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for HIF-1α Quantification
ELISA provides a quantitative measurement of HIF-1α protein levels in cell lysates.
Protocol:
-
Sample Preparation: Prepare cell lysates as described in the Western Blot protocol.
-
ELISA Procedure:
-
Use a commercially available HIF-1α ELISA kit (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific).
-
Coat the wells of a 96-well plate with a capture antibody specific for HIF-1α.
-
Add standards and diluted cell lysates to the wells and incubate to allow HIF-1α to bind to the capture antibody.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add a substrate that will be converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
Calculate the concentration of HIF-1α in the samples by comparing their signal to the standard curve.[22][23][24][25][26]
-
Hypoxia Response Element (HRE) Reporter Assay
This assay measures the transcriptional activity of HIF-1. A decrease in reporter activity upon treatment with the compound indicates inhibition of the HIF-1 signaling pathway.
Protocol:
-
Cell Transfection:
-
Transfect cells with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).
-
A control plasmid with a constitutive promoter (e.g., CMV) driving a different reporter (e.g., Renilla luciferase) can be co-transfected to normalize for transfection efficiency.
-
-
Treatment and Hypoxia Induction:
-
After transfection, treat the cells with this compound and a positive control.
-
Induce hypoxia as described previously.
-
-
Reporter Assay:
-
Lyse the cells and measure the activity of the HRE-driven reporter (e.g., firefly luciferase) and the control reporter (e.g., Renilla luciferase) using a luminometer.
-
Normalize the HRE-reporter activity to the control reporter activity to determine the specific effect on HIF-1 transcriptional activity.[27][28][29][30][31]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the HIF-1α signaling pathway and a typical experimental workflow for validating a HIF-1α inhibitor.
Caption: HIF-1α Signaling Pathway under Normoxic and Hypoxic Conditions.
Caption: Experimental Workflow for Validating HIF-1α Inhibition.
References
- 1. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HIF-1α inhibitor PX-478 preserves pancreatic β cell function in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KC7F2 | HIF Inhibitors: R&D Systems [rndsystems.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Chetomin | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. What is Tirapazamine used for? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Tirapazamine - Wikipedia [en.wikipedia.org]
- 20. Tirapazamine is metabolized to its DNA-damaging radical by intranuclear enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 22. FastScan⢠Total HIF-1α ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 23. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. abcam.com [abcam.com]
- 25. cloud-clone.com [cloud-clone.com]
- 26. raybiotech.com [raybiotech.com]
- 27. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fluorescent HRE reporter lentivirus (HIF1a) — LipExoGen [lipexogen.com]
- 29. bosterbio.com [bosterbio.com]
- 30. researchgate.net [researchgate.net]
- 31. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 2-Methoxyquinoxaline 4-Oxide Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methoxyquinoxaline 4-oxide derivatives, focusing on their potential as anticancer agents. The information presented is based on available experimental data and aims to inform the rational design of more potent and selective therapeutic candidates.
Introduction to this compound
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The introduction of an N-oxide functionality, particularly in the form of quinoxaline 1,4-di-N-oxides, has been shown to enhance cytotoxic effects, often through hypoxia-selective mechanisms. The this compound core represents a specific pharmacophore within this class of compounds, and understanding how structural modifications influence its biological activity is crucial for the development of novel cancer therapeutics.
Structure-Activity Relationship Insights
While specific comprehensive SAR studies on a series of this compound analogs are limited in the public domain, general trends for quinoxaline N-oxides provide valuable insights. The anticancer activity of these compounds is significantly influenced by the nature and position of substituents on the quinoxaline ring.
Key SAR Observations for Quinoxaline N-Oxides:
-
Substitution on the Benzene Ring: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the benzene portion of the quinoxaline ring generally enhances cytotoxic activity.[1] This is often attributed to an increase in the reduction potential of the N-oxide, facilitating its bioreductive activation under hypoxic conditions.
-
Substitution at the 2- and 3-Positions: The substituents at the C2 and C3 positions of the pyrazine ring play a critical role in modulating biological activity.
-
In a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives, the anticancer activity was found to be dependent on the substituents in the carbonyl group, with the order of potency being: ethyl < isopropyl < tert-butyl < phenyl-ones.[2]
-
For 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides, the potency of hypoxic cell killing was significantly increased by electron-withdrawing substituents at the 6 and 7 positions.[1]
-
-
The Role of the N-Oxide Group: The N-oxide moieties are crucial for the hypoxia-selective cytotoxicity of many quinoxaline derivatives. Under low oxygen conditions, these compounds can be reduced by cellular reductases to form radical species that induce DNA damage and cell death.[3]
Comparative Cytotoxicity Data
Due to the lack of a specific study on a homologous series of this compound, a direct comparative table is not feasible. However, data from broader quinoxaline derivative studies can be used for contextual understanding. The following table presents cytotoxicity data for various quinoxaline derivatives to illustrate the impact of different substitution patterns.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 / GI50 (µM) | Key Structural Features | Reference |
| Quinoxaline Derivatives with Triazole Ring | Ty-82 (Leukemia) | 2.5 | Aliphatic linker at C3 is essential for activity. | [4] |
| THP-1 (Leukemia) | 1.6 | [4] | ||
| 2-Alkylcarbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxides | MCF7 (Breast), NCI-H460 (Lung), SF-268 (CNS) | 0.15 - 1.02 | Activity depends on the carbonyl substituent (phenyl > tert-butyl > isopropyl > ethyl). | [2] |
| 3-Aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides | Hypoxic Cells | Potency increased with electron-withdrawing groups at C6/C7. | 6,7-dichloro and 6,7-difluoro derivatives were most potent. | [1] |
| 2,4-Disubstituted benzo[g]quinoxalines | MCF-7 (Breast) | Good activity observed for several derivatives. | Bromo-substitution appeared to enhance anticancer activity. | [5] |
Experimental Protocols
General Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues
A common method for the synthesis of quinoxaline 1,4-di-N-oxides is the Beirut reaction, which involves the condensation of a benzofurazan N-oxide derivative with a β-dicarbonyl compound or other active methylene compounds.
Example Protocol:
-
To a solution of the appropriate benzofurazan N-oxide in a suitable solvent (e.g., THF, methanol), add the β-dicarbonyl compound and a base (e.g., NaH, triethylamine).
-
Stir the reaction mixture at room temperature for a specified period (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and acidify the mixture.
-
Extract the product with an organic solvent (e.g., chloroform, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline 1,4-di-N-oxide derivative.
Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10-20 µL per 100 µL of medium) and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The anticancer mechanism of many quinoxaline N-oxides, particularly under hypoxic conditions, involves their bioreductive activation to radical species that can induce DNA damage, leading to cell cycle arrest and apoptosis.
Caption: Hypoxia-activated cytotoxicity of this compound.
The diagram above illustrates the proposed mechanism of action for hypoxia-selective quinoxaline N-oxides. The prodrug enters the cancer cell and, under the low oxygen conditions characteristic of solid tumors, is reduced by cellular reductases to form highly reactive radical species. These radicals can then cause significant DNA damage, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel anticancer agents. Based on the broader SAR of quinoxaline N-oxides, future research should focus on the systematic synthesis and evaluation of this compound analogs with various substituents on the benzene ring and at the C3 position. Quantitative analysis of their cytotoxicity against a panel of cancer cell lines, coupled with studies on their hypoxia selectivity and mechanism of action, will be crucial for identifying lead compounds with improved therapeutic potential. Further investigations into their effects on specific signaling pathways and their in vivo efficacy are warranted to advance these promising compounds towards clinical applications.
References
- 1. Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Methoxyquinoxaline 4-oxide in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Methoxyquinoxaline 4-oxide within the broader context of quinoxaline 1,4-dioxide derivatives, a class of heterocyclic compounds recognized for their significant and varied biological activities.[1][2][3] Due to a paucity of specific experimental data for this compound in publicly available literature, this document focuses on the established performance of analogous compounds and furnishes detailed experimental protocols to enable researchers to conduct their own comparative studies.
Introduction to Quinoxaline 1,4-Dioxides
Quinoxaline 1,4-dioxides (QdNOs) are a class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][3] These activities include potent antimicrobial effects against a range of bacteria, as well as promising anticancer, antifungal, and antiparasitic properties.[3][4] The biological effects of QdNOs are often attributed to their bioreductive activation under hypoxic conditions, a characteristic feature of solid tumors and anaerobic environments, leading to the generation of reactive oxygen species and subsequent cellular damage.
The structure of quinoxaline derivatives can be systematically modified to enhance their therapeutic properties, with substitutions on the quinoxaline ring influencing their activity and selectivity.[1] The introduction of a methoxy group, as in this compound, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity and electronic properties, which can in turn affect its pharmacokinetic and pharmacodynamic profile.
Comparative Performance Data
Table 1: Antibacterial Activity of Selected Quinoxaline 1,4-Dioxide Derivatives
| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| This compound | Data to be determined | TBD | |
| 3-Amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Streptococcus pneumoniae | 0.12 | [5] |
| 3-Amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Aspergillus fumigatus | 0.24 | [5] |
| 2-chlorinated derivatives 83a,b | Candida spp. | 0.39–0.78 | [3] |
| Derivatives 82a,b | Enterococcus faecalis | 0.4 - 1.9 | [3] |
| Derivatives 82a,b | Enterococcus faecium | 0.4 - 1.9 | [3] |
| Compound 5p | Staphylococcus aureus | 4 | [6] |
| Compound 5p | Escherichia coli | 4 | [6] |
| Compound 5p | Bacillus subtilis | 8 | [6] |
| Compound 5p | MRSA | 8 | [6] |
Table 2: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | Data to be determined | TBD | |
| Compound 5 | SMMC-7721 (Human hepatoma) | 0.071 | [7] |
| Compound 5 | HeLa (Cervical cancer) | 0.126 | [7] |
| Compound 5 | K562 (Leukemia) | 0.164 | [7] |
| Compound 8 | MGC-803 (Gastric cancer) | 1.49 | [7] |
| Compound IV | PC-3 (Prostate cancer) | 2.11 | [8] |
| Compound III | PC-3 (Prostate cancer) | 4.11 | [8] |
| Compound 8 | T-24 (Bladder cancer) | 4.49 | [7] |
| Compound 8 | HepG2 (Liver cancer) | 5.27 | [7] |
| Compound 8 | HeLa (Cervical cancer) | 6.38 | [7] |
| Compound 8 | A549 (Lung cancer) | 6.91 | [7] |
Experimental Protocols
To facilitate the direct comparison of this compound with other compounds, the following are detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB across the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Cytotoxicity Assay: MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[9][10]
Materials:
-
Test compound (e.g., this compound)
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Efficacy Analysis: 2-Methoxyquinoxaline 4-oxide vs. 2-H-quinoxaline 1,4-dioxide
In the landscape of drug discovery and development, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. Among these, N-oxide derivatives, particularly quinoxaline 1,4-dioxides, have garnered significant attention for their potent antimicrobial, anticancer, and antiparasitic properties.[1][2] This guide provides a comparative overview of the efficacy of two such derivatives: 2-Methoxyquinoxaline 4-oxide and the parent compound, 2-H-quinoxaline 1,4-dioxide. While direct comparative studies are limited, this report synthesizes available data to offer insights into their potential therapeutic applications.
Quinoxaline 1,4-dioxides are known to act as bioreductive prodrugs, which are activated under hypoxic conditions, a characteristic feature of solid tumors and anaerobic bacterial infections.[3] This mechanism of action, coupled with their ability to generate reactive oxygen species and damage DNA, forms the basis of their biological effects.[4]
Quantitative Efficacy Data
Table 1: Anticancer Activity of 2-H-quinoxaline 1,4-dioxide and Derivatives
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-H-quinoxaline 1,4-dioxide | B16-F10 (Melanoma) | Viability Assay | >100 | [1] |
| MeWo (Melanoma) | Viability Assay | >100 | [1] | |
| GL-261 (Glioma) | Viability Assay | >100 | [1] | |
| BC3H1 (Brain Tumor) | Viability Assay | >100 | [1] | |
| Quinoxaline Derivative IV | PC-3 (Prostate Cancer) | MTT Assay | 2.11 | [5] |
| HepG2 (Liver Cancer) | MTT Assay | - | [5] | |
| Compound 4m | A549 (Non-small-cell lung cancer) | MTT Assay | 9.32 ± 1.56 | [6] |
| Compound 4b | A549 (Non-small-cell lung cancer) | MTT Assay | 11.98 ± 2.59 | [6] |
| Compound VIIIc | HCT116 (Colon Carcinoma) | MTT Assay | 2.5 | [7] |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 9 | [7] | |
| Compound 4c | Leukemia Cell Lines | Growth Inhibition | <0.15 | [8] |
| Compound 6g | Leukemia Cell Lines | Growth Inhibition | <0.15 | [8] |
Table 2: Antimicrobial Activity of 2-H-quinoxaline 1,4-dioxide and Derivatives
| Compound | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Quinoxaline 1,4-dioxide derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 1-4 | [9] |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e) | Streptococcus pneumoniae | Not specified | 0.12 | [10] |
| Aspergillus fumigatus | Not specified | 0.24 | [10] | |
| Ester of quinoxaline 1,4-di-N-oxide (N-09) | Nocardia brasiliensis (CECT-3052) | Not specified | < 0.06 | [11] |
Table 3: Antiparasitic Activity of Quinoxaline 1,4-dioxide Derivatives
| Compound | Parasite | Assay Type | EC50 (µM) | Reference |
| Quinoxaline-containing compound 22 | Schistosoma mansoni (schistosomula) | Phenotypic Screening | 0.201 | [12] |
| 2,6-dimethyl-3-f-quinoxaline 1,4-dioxide | Leishmania peruviana | Not specified | 8.9 | [13] |
| 2-carbonitrile derivatives 89a and 89b | Plasmodium falciparum | Not specified | 5-6 | [14] |
| Quinoxaline-1,4-di-N-oxide derivatives (TS-12, TS-19, TS-20) | Taenia crassiceps | In vitro cysticidal assay | 0.58 - 1.02 | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of quinoxaline derivatives.
Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 3 × 10³ cells per well) and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, and 100 µM) and a vehicle control (e.g., DMSO).[6] A reference drug, such as doxorubicin, is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[16]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Activity Assessment (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.[9]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the action and evaluation of quinoxaline derivatives.
Caption: Bioreductive activation pathway of quinoxaline 1,4-dioxides under hypoxic conditions.
Caption: General workflow for the in vitro evaluation of the biological efficacy of quinoxaline derivatives.
Conclusion
The available data strongly supports the potential of the quinoxaline 1,4-dioxide scaffold in the development of novel therapeutic agents, particularly in oncology and infectious diseases. While a direct comparison of efficacy between this compound and 2-H-quinoxaline 1,4-dioxide is not currently possible due to a lack of specific data for the former, the presented information on the parent compound and its derivatives provides a valuable framework for future research.
The structure-activity relationship of quinoxaline derivatives is complex, with substitutions at various positions significantly influencing their biological activity. The presence of electron-withdrawing or electron-donating groups can modulate the redox potential of the molecule, thereby affecting its bioreductive activation and overall efficacy.[17] Further studies are warranted to synthesize and evaluate this compound against a panel of cancer cell lines, bacterial strains, and parasites to elucidate its specific activity profile and to enable a direct comparison with 2-H-quinoxaline 1,4-dioxide. Such research will be crucial in determining the therapeutic potential of this specific derivative and in guiding the rational design of more potent and selective quinoxaline-based drugs.
References
- 1. Quinoxaline-1,4-dioxide derivatives inhibitory action in melanoma and brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. research.aber.ac.uk [research.aber.ac.uk]
- 13. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Quinoxaline N-Oxides: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of spectroscopic data for quinoxaline N-oxides. It includes detailed experimental protocols and quantitative data presented in clear, comparative tables to facilitate objective assessment.
Quinoxaline N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antitubercular properties. The N-oxide moiety plays a crucial role in their mechanism of action, often acting as a prodrug that undergoes bioreduction in hypoxic environments to generate reactive oxygen species. A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and further development. This guide summarizes and compares key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for a range of quinoxaline N-oxide derivatives.
Comparative Spectroscopic Data
The following tables provide a comparative summary of key spectroscopic data for various quinoxaline N-oxide derivatives, offering insights into the influence of substitution patterns on their spectral properties.
Table 1: ¹H NMR Spectroscopic Data of Representative Quinoxaline N-Oxides
| Compound/Substituent | H-2/H-3 (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) | Solvent | Reference |
| 2,3-Diphenylquinoxaline | - | 7.40 (m, 6H), 7.58 (m, 4H), 7.83 (m, 2H), 8.23 (d, 2H) | - | CDCl₃ | [1] |
| 6-Chloro-2,3-diphenylquinoxaline | - | 7.36-7.44 (m, 6H), 7.56-7.57 (m, 4H), 7.74 (dd, 1H), 8.14 (d, 1H), 8.22 (d, 1H) | - | CDCl₃ | [1] |
| 6-Nitro-2,3-diphenylquinoxaline | - | 7.42 (m, 6H), 7.58 (m, 4H), 8.32 (d, 1H), 8.57 (m, 1H), 9.10 (s, 1H) | - | CDCl₃ | [1] |
| 6-Methyl-2,3-diphenylquinoxaline | - | 7.35 (m, 6H), 7.54 (m, 4H), 7.63 (d, 1H), 8.03 (s, 1H), 8.14 (d, 1H) | 2.64 (s, 3H, CH₃) | CDCl₃ | [1] |
| 2-(1H-Pyrrol-1-yl)aniline derivative (quinoxaline precursor) | - | 6.60 (dd), 6.76 (dd), 7.03-7.27 (m), 7.72 (dd), 8.90 (dd) | 4.18 (s, 2H) | CDCl₃ | [2] |
| 2-benzyl-6-methylquinazolin-4(3H)-one (related heterocyclic system) | - | - | 4.60 (s, 2H) | DMSO-d₆ | [2] |
Table 2: ¹³C NMR Spectroscopic Data of Representative Quinoxaline N-Oxides
| Compound/Substituent | C-2/C-3 (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) | Solvent | Reference |
| 2,3-Diphenylquinoxaline | 153.91 | 128.70, 129.23, 129.65, 130.28, 130.37, 139.54, 141.68 | - | CDCl₃ | [1] |
| 6-Chloro-2,3-diphenylquinoxaline | 154.03, 154.71 | 128.52, 128.76, 129.46, 129.54, 130.25, 130.29, 130.87, 131.37, 136.08, 139.11, 139.18, 140.15, 141.92 | - | CDCl₃ | [1] |
| 6-Nitro-2,3-diphenylquinoxaline | 156.80, 157.43 | 124.41, 126.74, 129.54, 129.61, 130.80, 130.93, 130.99, 131.07, 131.90, 139.17, 139.23, 141.07, 144.70, 148.96 | - | CDCl₃ | [1] |
| 6-Methyl-2,3-diphenylquinoxaline | 152.47, 153.07 | 127.69, 128.31, 128.52, 128.88, 128.98, 129.89, 129.94, 132.68, 138.55, 138.68, 139.48, 140.81, 141.02 | 22.01 (CH₃) | CDCl₃ | [1] |
| 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | 148.0, 148.1 | 124.4, 127.7, 127.8, 128.8, 130.2, 130.3, 130.5, 131.0, 132.1, 132.8, 140.1, 140.5, 141.0, 147.0 | - | CDCl₃ | [3] |
Table 3: Infrared (IR) Spectroscopic Data of Quinoxaline N-Oxides
| Compound/Functional Group | N-O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| Quinoxaline N-Oxides | ~1340 - 1370 | ~1610 - 1630 | ~1450 - 1600 | C-H out-of-plane bending (~750-850) | [4] |
| Indeno quinoxaline derivative | - | 1620 | 1604, 1541 | C-H stretch (3063, 3038), C-N stretch (1135) | [4] |
| Quinoxaline | - | - | - | - | [5] |
| Alkaloid N-Oxides | 928 - 971 | - | - | - | [6] |
| 2,3-di(thiophen-2-yl)quinoxaline derivatives | - | - | - | - | [7] |
Table 4: Mass Spectrometry (MS) Fragmentation Data of Quinoxaline N-Oxides
| Compound Type | Ionization Method | Key Fragment Ions (m/z) | Fragmentation Pathway | Reference |
| Quinoxaline N-Oxides | ESI, APCI | [M+H-O]⁺ | Loss of oxygen atom from the N-oxide group | [8][9] |
| Quinoxaline di-N-Oxides | ESI | [M+H-O]⁺, [M+H-2O]⁺ | Stepwise loss of oxygen atoms | [8] |
| 3-Trifluoromethyl-quinoxaline 1,4-dioxides | One-electron reduction | Release of ˙OH radical | Fragmentation of the N-oxide bond | [10] |
| 2-oxo-oxazolidinyl quinoxaline derivatives | ESI-MS/MS | m/z 275, 249, 232, 169 | Elimination of oxazolidinone, loss of vinyl-oxazolidinone | [11] |
| 1,2,5-Oxadiazole N-oxide derivatives | MS | [M-CH₂O]⁺, [M-OH]⁺ | Neutral loss of formaldehyde, loss of hydroxyl radical | [12] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies ranging from 200 to 400 MHz for ¹H and 50 to 100 MHz for ¹³C.[13][14][15]
-
Sample Preparation : Samples are dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[15][16] Tetramethylsilane (TMS) is commonly used as an internal standard.[13][15]
-
Data Acquisition and Analysis : Standard pulse sequences are used for acquiring ¹H and ¹³C spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[14][15] Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous signal assignments.[17]
Infrared (IR) Spectroscopy
-
Instrumentation : FT-IR spectra are generally recorded on a spectrophotometer in the range of 4000-400 cm⁻¹.[14]
-
Sample Preparation : Samples can be analyzed as KBr pellets, in nujol mulls, or as thin films. For in-situ monitoring, an Attenuated Total Reflectance (ATR) probe can be utilized.[18]
-
Data Acquisition and Analysis : The spectra are recorded and the positions of absorption bands are reported in wavenumbers (cm⁻¹). The data is often processed using software to identify and assign characteristic peaks.[18]
Mass Spectrometry (MS)
-
Instrumentation : Mass spectra are acquired using various types of mass spectrometers, including quadrupole, time-of-flight (TOF), and ion trap analyzers.[8] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources for quinoxaline N-oxides.[8][9]
-
Sample Preparation : Samples are typically dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).[19]
-
Data Acquisition and Analysis : The mass spectrometer is operated in either positive or negative ion mode. For fragmentation studies, tandem mass spectrometry (MS/MS) is employed, where precursor ions are selected and fragmented by collision-induced dissociation (CID). The resulting product ion spectra provide valuable structural information.[11]
Mandatory Visualization
The following diagram illustrates the bioreductive activation pathway of quinoxaline 1,4-dioxides, a key mechanism underlying their biological activity.
Caption: Bioreductive activation of quinoxaline 1,4-dioxides.
Experimental Workflows and Logical Relationships
The spectroscopic characterization of newly synthesized quinoxaline N-oxides typically follows a logical workflow to confirm the chemical structure and purity of the compounds.
Caption: General workflow for the spectroscopic characterization of quinoxaline N-oxides.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-(Thienyl)quinoxaline derivatives and their application in Ir( iii ) complexes yielding tuneable deep red emitters - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02193A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrar.org [ijrar.org]
- 15. or.niscpr.res.in [or.niscpr.res.in]
- 16. ecommons.udayton.edu [ecommons.udayton.edu]
- 17. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Unveiling the Molecular Tactics of 2-Methoxyquinoxaline 4-oxide: A Comparative Guide to N-Oxide Mechanisms of Action
For Immediate Release
[City, State] – [Date] – In the landscape of hypoxia-activated prodrugs, N-oxide derivatives have carved a significant niche, offering selective cytotoxicity to cancer cells residing in oxygen-deprived tumor microenvironments. This guide provides a detailed comparative analysis of the mechanism of action of 2-Methoxyquinoxaline 4-oxide, juxtaposed with other well-characterized N-oxides, Tirapazamine and AQ4N. This objective comparison, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals engaged in oncology research.
The central hypothesis for the mechanism of action of this compound, a mono-N-oxide, is inferred from the established pathways of related quinoxaline N-oxides. It is proposed that under hypoxic conditions, this compound undergoes bioreductive activation, a process that transforms the relatively non-toxic prodrug into a potent cytotoxic agent. This activation is believed to lead to the generation of radical species that induce DNA damage and interfere with key cellular signaling pathways, such as the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, ultimately culminating in cell death.
Comparative Analysis of N-Oxide Mechanisms
To understand the nuances of this compound's anticipated mechanism, it is crucial to compare it with extensively studied N-oxide compounds.
Tirapazamine (TPZ) , a di-N-oxide, is a benchmark for hypoxia-selective agents. Its mechanism involves a one-electron reduction to form a DNA-damaging radical.[1][2] This process is highly dependent on the low-oxygen environment, as in the presence of oxygen, the radical is rapidly oxidized back to its non-toxic parent form.
AQ4N (Banoxantrone) , another di-N-oxide, operates through a different bioreductive pathway. It undergoes a two-electron reduction in hypoxic conditions to form its active metabolite, AQ4, which is a potent topoisomerase II inhibitor and DNA intercalator.[3] This activation is primarily mediated by cytochrome P450 enzymes.
The mechanism of this compound is likely to share similarities with these compounds, particularly with the broader class of quinoxaline 1,4-di-N-oxides, which are known to induce DNA damage and inhibit HIF-1α expression under hypoxia.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for the comparative N-oxides, providing a framework for evaluating the potential efficacy of this compound.
Table 1: Hypoxia-Selective Cytotoxicity
| Compound | Cell Line | IC50 (Normoxia) | IC50 (Hypoxia) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| Tirapazamine | Various | ~10-100 µM | ~0.1-1 µM | 20-100 | [6] |
| AQ4N | Various | >100 µM | ~1-10 µM | >10 | [3] |
| Quinoxaline 1,4-di-N-oxides (general) | Various | Not specified | Potent | Up to 150 | [7][8] |
Table 2: DNA Damage Induction
| Compound | Assay | Conditions | Observed Effect | Reference |
| Tirapazamine | Comet Assay | Hypoxia | Increased DNA strand breaks | [9] |
| Quinoxaline 1,4-di-N-oxides | Comet Assay | Hypoxia | Dose-dependent increase in DNA damage | [6][10] |
Table 3: HIF-1α Inhibition
| Compound | Cell Line | Conditions | Observed Effect | Reference |
| Quinoxaline 1,4-di-N-oxides | T-84 | Hypoxia | Reduction of HIF-1α mRNA and protein levels | [4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Inferred mechanism of this compound activation.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the Comet assay.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for the key experimental assays are provided below.
MTT Cytotoxicity Assay
This assay determines the effect of a compound on cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Cell culture medium
-
This compound and other N-oxides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of the N-oxide compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates under normoxic (21% O₂) and hypoxic (<1% O₂) conditions for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.[1][4][9][11]
Comet Assay (Single-Cell Gel Electrophoresis)
This assay is used to detect DNA strand breaks in individual cells.
Materials:
-
Microscope slides
-
Normal and low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Treat cells with the N-oxide compounds under hypoxic conditions for a specified time.
-
Harvest the cells and resuspend them in low melting point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.
-
Wash the slides with neutralizing buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).[2][3][12][13]
Western Blot for HIF-1α
This technique is used to detect the levels of the HIF-1α protein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Expose cells to the N-oxide compounds under hypoxic conditions.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).[14][15][16][17]
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently limited in the public domain, a strong inference can be drawn from the well-established activities of structurally related quinoxaline N-oxides. The anticipated mechanism involves hypoxia-selective bioreductive activation, leading to the formation of DNA-damaging radicals and the inhibition of the HIF-1α signaling pathway. The provided comparative data for Tirapazamine and AQ4N, along with detailed experimental protocols, offer a robust framework for the future investigation and validation of this compound as a potential anticancer agent. Further research is warranted to elucidate the specific enzymatic pathways involved in its activation and to quantify its cytotoxic and DNA-damaging potential in various cancer cell lines.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. academic.oup.com [academic.oup.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 13. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 14. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 15. researchgate.net [researchgate.net]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Quinoxaline-1,4-di-N-oxide Activity: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of quinoxaline-1,4-di-N-oxides (QdNOs), with a focus on their antibacterial and anticancer properties. Due to the limited specific data available for "2-Methoxyquinoxaline 4-oxide," this document will focus on the broader class of QdNOs, using the well-characterized antibacterial agents Olaquindox and Carbadox as representative examples. Their performance will be compared with established drugs, Ciprofloxacin for antibacterial activity and Doxorubicin for anticancer activity, supported by experimental data from peer-reviewed studies.
Executive Summary
Quinoxaline-1,4-di-N-oxides are a class of heterocyclic compounds recognized for their diverse biological activities, including antibacterial, anticancer, and antiparasitic effects. Their mechanism of action is primarily attributed to their bioreductive activation under hypoxic conditions, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage. This guide presents a comparative analysis of the in vitro and in vivo activities of representative QdNOs against relevant alternatives, highlighting their potential in therapeutic applications.
Data Presentation: Quantitative Comparison
Antibacterial Activity: Quinoxaline-1,4-di-N-oxides vs. Ciprofloxacin
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Olaquindox and Carbadox against various bacterial strains, compared to the fluoroquinolone antibiotic Ciprofloxacin. MIC values indicate the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| Olaquindox | Escherichia coli | 16 | |
| Salmonella Typhimurium | 2 | [1] | |
| Staphylococcus aureus | - | - | |
| Carbadox | Escherichia coli | 63 | [1] |
| Salmonella choleraesuis | - | [2] | |
| Brachyspira hyodysenteriae | - | [3] | |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.08 | [4] |
| Salmonella Typhimurium | 0.015 | [5] | |
| Staphylococcus aureus | 0.25 - 0.6 | [4][6] |
Note: Direct comparison of MIC values should be done with caution as they can vary based on the specific strain and the experimental conditions.
Anticancer Activity: Quinoxaline-1,4-di-N-oxides vs. Doxorubicin
The table below presents the half-maximal inhibitory concentration (IC50) values for representative quinoxaline-1,4-di-N-oxide compounds and the established chemotherapeutic agent Doxorubicin against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| Quinoxaline-1,4-di-N-oxide (Representative) | HepG2 (Liver) | 0.50 - 1.9 | [7][8] |
| U251 (Brain) | >10 | [7][8] | |
| MCF-7 (Breast) | - | - | |
| Doxorubicin | HepG2 (Liver) | 12.18 | [9] |
| U251 (Brain) | - | - | |
| MCF-7 (Breast) | 0.4 - 2.5 | [9][10] |
Note: The specific quinoxaline-1,4-di-N-oxide derivatives evaluated in the cited studies vary. The presented range reflects the activity of some of the more potent analogs.
Experimental Protocols
In Vitro Assays
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[11][12]
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).[13]
-
A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.[11]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]
-
2. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
-
Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[16]
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for another 2-4 hours at 37°C.[17]
-
During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[16]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[17]
-
The IC50 value is calculated from the dose-response curve.
-
In Vivo Models
1. Murine Peritonitis Model for Bacterial Infection
This model is used to evaluate the efficacy of antimicrobial agents in a systemic bacterial infection.
-
Procedure:
-
Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., Escherichia coli or Staphylococcus aureus).[18][19]
-
At a specified time post-infection, the test compound is administered to the mice via a clinically relevant route (e.g., intraperitoneal or oral).[20]
-
A control group of infected mice receives a vehicle control.
-
The survival of the mice is monitored over a period of several days.[20]
-
In some studies, bacterial load in various organs (e.g., spleen, liver) and peritoneal fluid is determined at different time points to assess the compound's bactericidal or bacteriostatic activity.[21]
-
2. Murine Xenograft Model for Anticancer Activity
This model is used to assess the efficacy of anticancer drugs on human tumors grown in immunocompromised mice.
-
Procedure:
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[22][23]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.[24]
-
The test compound is administered to the treatment group according to a specific dosing schedule and route. The control group receives a vehicle.[22]
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.[23]
-
The efficacy of the compound is determined by its ability to inhibit tumor growth or cause tumor regression compared to the control group.[24]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the activity of quinoxaline-1,4-di-N-oxides.
Caption: Mechanism of Action of Quinoxaline-1,4-di-N-oxides via DNA Damage.
Caption: Proposed mechanism of anticancer activity via Topoisomerase II inhibition.
Caption: Inhibition of the HIF-1α signaling pathway by certain Quinoxaline derivatives.
Caption: Experimental workflow for evaluating antibacterial activity.
Caption: Experimental workflow for evaluating anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Carbadox has both temporary and lasting effects on the swine gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 7. New quinoxaline 1, 4-di-N-oxides: anticancer and hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. scispace.com [scispace.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Mouse model of E. coli-induced peritonitis [bio-protocol.org]
- 19. noblelifesci.com [noblelifesci.com]
- 20. imquestbio.com [imquestbio.com]
- 21. Murine peritonitis infection [bio-protocol.org]
- 22. Mouse xenograft tumor model [bio-protocol.org]
- 23. Mouse tumor xenograft model [bio-protocol.org]
- 24. tumor.informatics.jax.org [tumor.informatics.jax.org]
Benchmarking "2-Methoxyquinoxaline 4-oxide" and its Analogs Against Known Inhibitors
A Comparative Guide for Researchers in Drug Development
In the landscape of antimicrobial and anticancer research, quinoxaline 1,4-dioxides represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of this class of molecules, with a focus on their antibacterial and anticancer potential. While specific experimental data for "2-Methoxyquinoxaline 4-oxide" is not extensively available in public literature, this document serves as a benchmark by comparing its close analogs, Carbadox and Olaquindox, against established antibacterial agents, and other quinoxaline 1,4-dioxide derivatives against the widely used anticancer drug, Doxorubicin. This guide is intended for researchers, scientists, and drug development professionals to provide context for the potential efficacy of novel quinoxaline derivatives.
Antibacterial Activity: Quinoxaline 1,4-Dioxides vs. Known Veterinary Antibiotics
Quinoxaline 1,4-dioxides, such as Carbadox and Olaquindox, have been utilized in veterinary medicine for their antibacterial properties, particularly against gastrointestinal pathogens in swine. Their mechanism of action primarily involves the disruption of bacterial DNA synthesis. Carbadox is known to inhibit DNA synthesis and cause DNA breakage, while Olaquindox is suggested to act via the inhibition of DNA gyrase.
Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Carbadox and Olaquindox against key bacterial pathogens, providing a quantitative comparison of their potency.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Carbadox | Brachyspira hyodysenteriae | <0.003 - 0.05[1][2] |
| Salmonella Typhimurium | 0.5 (induction of P22 prophage)[3] | |
| Olaquindox | Brachyspira hyodysenteriae | ≤0.1 - 1.6[1] |
| Escherichia coli | 2[4] | |
| Clostridium perfringens | 1[5] |
Note: The activity of Carbadox against Salmonella Typhimurium is noted by its ability to induce prophage at a low concentration, indicating DNA damage.
Anticancer Potential: Quinoxaline 1,4-Dioxides vs. Doxorubicin
Several quinoxaline 1,4-dioxide derivatives have demonstrated significant anticancer activity, often exhibiting selectivity for hypoxic tumor cells. This section compares the cytotoxic effects of representative quinoxaline 1,4-dioxides against various human cancer cell lines with the established chemotherapeutic agent, Doxorubicin.
Comparative Cytotoxicity (IC50/GI50 Values)
The table below presents the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for selected quinoxaline 1,4-dioxide derivatives and Doxorubicin.
| Compound | Cancer Cell Line | IC50/GI50 (µM) |
| 2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCBPQ) | MCF-7 (Breast) | ~1 (as potent cytotoxin) |
| NCI-H460 (Lung) | ~1 (as potent cytotoxin) | |
| 2-Acyl-3-methyl-quinoxaline 1,4-dioxide derivatives | MCF-7 (Breast) | 0.15 - 1.02[6] |
| NCI-H460 (Lung) | 0.15 - 1.02[6] | |
| SF-268 (CNS) | 0.15 - 1.02[6] | |
| Doxorubicin | HepG2 (Liver) | 12.2[1][7] |
| MCF-7 (Breast) | 2.5[1][7] | |
| A549 (Lung) | >20[1][7] |
Signaling Pathways and Mechanisms of Action
The biological effects of quinoxaline 1,4-dioxides are rooted in their ability to generate reactive oxygen species (ROS) and damage DNA, leading to cell death. The diagrams below illustrate the proposed mechanism of action and a general experimental workflow for assessing these compounds.
Caption: Proposed mechanism of action for quinoxaline 1,4-dioxides.
Caption: A generalized workflow for evaluating the biological activity of quinoxaline derivatives.
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][8][9]
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound (and reference antibiotics) is prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., aerobic or anaerobic).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[10][11][12]
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and a reference drug like Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Conclusion
The quinoxaline 1,4-dioxide scaffold holds significant promise for the development of new antibacterial and anticancer agents. The data presented in this guide for analogs of "this compound" demonstrate potent activity against both bacterial pathogens and cancer cell lines. While further experimental validation of "this compound" is necessary, this comparative analysis provides a strong rationale for its investigation as a potential therapeutic candidate. The provided experimental protocols and mechanistic insights offer a framework for researchers to systematically evaluate this and other novel quinoxaline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-susceptibility of isolates of Brachyspira hyodysenteriae isolated from colonic mucosal specimens of pigs collected from slaughter houses in Japan in 2009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Broth microdilution susceptibility testing. [bio-protocol.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safe Disposal of 2-Methoxyquinoxaline 4-oxide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the proper disposal procedures for 2-Methoxyquinoxaline 4-oxide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known properties of structurally similar compounds, such as quinoxaline and its N-oxide derivatives, and established best practices for the disposal of hazardous chemical waste. Quinoxaline 1,4-dioxides, a related class of compounds, have been noted for their diverse biological activities, which may include antibacterial, antitumoral, and mutagenic properties.[1][2][3] Therefore, a cautious approach, treating this compound as a hazardous substance, is imperative.
It is crucial that all handling and disposal activities are conducted by trained personnel in a controlled laboratory environment. A thorough risk assessment should be performed by qualified safety professionals before commencing any work with this compound.
Summary of Chemical and Hazard Profile
The following table summarizes the known and inferred properties of this compound relevant to its handling and disposal.
| Property | Value / Information |
| Chemical Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol [4] |
| CAS Number | 18916-46-6[4][5] |
| Physical State | Solid (assumed based on similar compounds) |
| Solubility | Predicted to have low water solubility.[4] |
| Known Hazards | No specific hazard data is available for this compound. |
| Inferred Hazards | Based on related quinoxaline N-oxides, potential hazards may include: • Carcinogenicity[1][6] • Mutagenicity[1] • Acute toxicity (oral, dermal, inhalation) • Skin and eye irritation • Ecotoxicity (harmful to aquatic life) |
| Incompatible Materials | Strong oxidizing agents.[7] |
| Decomposition Products | Upon combustion, may produce toxic gases including: • Carbon monoxide (CO)[7] • Carbon dioxide (CO₂)[7] • Nitrogen oxides (NOx)[7] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
2. Spill Management
In the event of a spill:
-
Evacuation: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
3. Waste Segregation and Collection
-
Waste Classification: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous chemical waste.
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Carcinogen").
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container closed at all times, except when adding waste.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
4. Final Disposal Procedure
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sanitary sewer.[7]
-
Do Not Dispose in Regular Trash: This chemical waste must not be mixed with non-hazardous laboratory or municipal waste.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline, 2-methoxy-, 4-oxide (CAS 18916-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Quinoxaline, 2-methoxy-, 4-oxide | 18916-46-6 [amp.chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Methoxyquinoxaline 4-oxide
I. Personal Protective Equipment (PPE)
When handling 2-Methoxyquinoxaline 4-oxide, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE, drawing on best practices for handling hazardous chemicals and related quinoxaline compounds.[1][2][3][4][5]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves | Provides robust protection against potential skin contact.[2][3] The outer glove should be changed immediately upon contamination. |
| Eyes/Face | Chemical splash goggles and a face shield | Offers comprehensive protection against splashes and aerosols.[1][3] Standard safety glasses are insufficient. |
| Body | Chemical-resistant laboratory coat (polyethylene-coated polypropylene or similar) | A disposable gown is preferred to prevent contamination of personal clothing.[3] Cloth lab coats are not recommended due to their absorbent nature. |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary line of defense.[1] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory.[2][5] |
| Feet | Closed-toe, chemical-resistant shoes | Protects against spills and falling objects. |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will mitigate risks. The following protocol outlines the key steps for safe usage in a laboratory setting.
-
Preparation:
-
Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and have been recently tested.[1]
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and dilutions, within the chemical fume hood to minimize inhalation exposure.[1]
-
Avoid direct contact with the compound.[1][6] Use appropriate tools (spatulas, forceps) for transfers.
-
Keep containers of this compound tightly closed when not in use.[1]
-
Should any amount of the compound come into contact with skin or eyes, follow the first aid procedures outlined below immediately.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[1][7]
-
III. First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[9] Seek immediate medical attention. |
IV. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All solid waste contaminated with this compound, including disposable gloves, gowns, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[1]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour this waste down the drain.[6]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
V. Workflow for Handling and Disposal of this compound
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. gerpac.eu [gerpac.eu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cpachem.com [cpachem.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
